LH21
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFDADYVUDVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436100 | |
| Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611207-11-5 | |
| Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 611207-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Protocol for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Technical Guide
This document provides a detailed technical guide for the synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a novel cannabinoid antagonist. The protocol is based on the methodology reported in the Journal of Medicinal Chemistry, 2004, 47(11), 2939-42. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overview of the Synthetic Pathway
The synthesis of the target 1,2,4-triazole is achieved through a two-step process. The first step involves the preparation of an intermediate N'-(4-chlorobenzoyl)heptanehydrazide. This is followed by a cyclization reaction with 2,4-dichlorophenyl imidoyl chloride to yield the final product.
Caption: Synthetic workflow for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Experimental Protocols
Step 1: Synthesis of N'-(4-chlorobenzoyl)heptanehydrazide
This step involves the formation of heptanehydrazide from heptanoic acid and hydrazine hydrate, followed by acylation with 4-chlorobenzoyl chloride.
Methodology:
-
A solution of heptanoic acid (1.30 g, 10 mmol) in ethanol (20 mL) is treated with hydrazine hydrate (1.0 mL, 20 mmol).
-
The reaction mixture is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a 1:1 mixture of diethyl ether and water (50 mL).
-
The aqueous layer is made basic by the addition of 2N sodium hydroxide.
-
To the vigorously stirred biphasic system, a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in diethyl ether (10 mL) is added dropwise.
-
A white precipitate forms, which is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
The intermediate hydrazide is cyclized with 2,4-dichlorophenyl imidoyl chloride to form the final 1,2,4-triazole.
Methodology:
-
A mixture of N'-(4-chlorobenzoyl)heptanehydrazide (2.83 g, 10 mmol) and 2,4-dichlorophenyl imidoyl chloride (2.28 g, 10 mmol) in dry toluene (50 mL) is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reaction Parameters and Yields
| Step | Product | Starting Materials | Reaction Conditions | Yield (%) |
| 1 | N'-(4-chlorobenzoyl)heptanehydrazide | Heptanoic acid, Hydrazine hydrate, 4-Chlorobenzoyl chloride | Reflux in ethanol (4h), then biphasic acylation | 85 |
| 2 | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole | N'-(4-chlorobenzoyl)heptanehydrazide, 2,4-Dichlorophenyl imidoyl chloride | Reflux in toluene (12h) | 72 |
Table 2: Physicochemical and Spectroscopic Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
| Property | Value |
| Molecular Formula | C₂₁H₂₀Cl₃N₃ |
| Molecular Weight | 434.77 g/mol |
| Appearance | White solid |
| Melting Point | 112-114 °C |
| ¹H NMR (CDCl₃, δ) | 0.88 (t, 3H, J = 7.0 Hz, CH₃), 1.25-1.40 (m, 6H, 3xCH₂), 1.65-1.75 (m, 2H, CH₂), 2.70 (t, 2H, J = 7.5 Hz, CH₂), 7.25-7.50 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 14.1, 22.5, 28.9, 29.1, 31.5, 32.1, 127.5, 128.9, 129.5, 130.1, 130.5, 133.8, 134.5, 135.2, 138.1, 154.2, 161.8 |
| Mass Spectrometry | m/z 434 (M⁺) |
Logical Relationships in the Synthesis
The synthesis relies on established principles of organic chemistry. The formation of the hydrazide in Step 1 is a standard condensation reaction. The subsequent acylation introduces the 4-chlorobenzoyl moiety. The key step is the cyclization in Step 2, which is a variation of the Einhorn-Brunner reaction for triazole synthesis, where an imidoyl chloride serves as the electrophile for the cyclization of the acylhydrazide.
Caption: Logical flow of the key chemical transformations in the synthesis.
An In-depth Technical Guide on the Inferred Mechanism of Action of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
Disclaimer: As of October 2025, specific research detailing the mechanism of action, quantitative biological data, and explicit experimental protocols for the compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is not available in the public scientific literature. This guide, therefore, provides a detailed overview of the well-established mechanism of action for the broader class of 1,2,4-triazole antifungal agents, to which this compound belongs. The information presented herein is based on the common activities of structurally related triazole derivatives and serves as an inferential guide for researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,4-triazole moiety is a core scaffold in a significant class of antifungal agents.[1][2] These compounds are known to exhibit their therapeutic effects by disrupting the integrity of the fungal cell membrane. The primary molecular target for this class of drugs is the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungistatic or fungicidal outcomes. Given the structural features of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, it is highly probable that it shares this mechanism of action. This guide will delve into the intricacies of this proposed mechanism, supported by generalized experimental approaches and data representations relevant to the 1,2,4-triazole class of antifungals.
The Ergosterol Biosynthesis Pathway and the Role of 1,2,4-Triazoles
The viability of fungal cells is critically dependent on the proper functioning of their cell membranes. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a prime target for antifungal drug development.
The Proposed Mechanism of Action
The fungicidal or fungistatic activity of 1,2,4-triazole derivatives is primarily attributed to their potent and selective inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring is thought to chelate the heme iron atom in the active site of CYP51, thereby blocking its catalytic activity. This inhibition leads to a cascade of downstream effects:
-
Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol production.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.
-
Altered Membrane Fluidity and Permeability: The presence of these toxic intermediates and the absence of ergosterol alter the fluidity and increase the permeability of the fungal cell membrane. This leads to the leakage of essential cellular components and ultimately, cell death or inhibition of growth.
The proposed inhibitory action of 1,2,4-triazoles on the ergosterol biosynthesis pathway is depicted in the following diagram:
Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives
While no specific quantitative data exists for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, the following table summarizes the antifungal activity of other 1,2,4-triazole derivatives against various fungal strains. This data is presented to provide a comparative context for the potential potency of this class of compounds. The Minimum Inhibitory Concentration (MIC) is a common measure of the in vitro antifungal activity of a compound.
| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |
| 5b | Microsporum gypseum | 6.25 | [4] |
| 5c | Microsporum gypseum | 6.25 | [4] |
| 5d | Microsporum gypseum | 6.25 | [4] |
| 5n | Microsporum gypseum | 12.5 | [4] |
| Ketoconazole (Standard) | Microsporum gypseum | 12.5 | [4] |
Note: The compound IDs are as designated in the cited literature and do not correspond to the specific compound of interest in this guide.
Generalized Experimental Protocols
To elucidate the mechanism of action of a novel 1,2,4-triazole derivative like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a series of in vitro experiments would typically be conducted. The following are generalized protocols for key experiments.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal strains.
Methodology:
-
Fungal Strains: A panel of fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates.
-
Inoculum Preparation: Fungal suspensions are prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
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Broth Microdilution Assay: The compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
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Inoculation: Each well is inoculated with the standardized fungal suspension.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by spectrophotometric reading.
The general workflow for this experimental protocol is illustrated below:
Ergosterol Biosynthesis Inhibition Assay
Objective: To quantify the inhibitory effect of the compound on the ergosterol biosynthesis pathway.
Methodology:
-
Fungal Culture: Fungal cells are grown in a suitable medium to mid-log phase.
-
Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.
-
Sterol Extraction: After a defined incubation period, the cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted using a solvent-based method (e.g., with n-heptane after saponification with alcoholic KOH).
-
Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS). The relative amounts of ergosterol and lanosterol are quantified by comparing the peak areas to those of an internal standard.
-
Data Analysis: A dose-dependent decrease in ergosterol levels and a corresponding increase in lanosterol levels would indicate inhibition of the ergosterol biosynthesis pathway.
Conclusion and Future Directions
While specific data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole remains to be elucidated, its structural similarity to known 1,2,4-triazole antifungals strongly suggests that its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase. This leads to the disruption of the fungal cell membrane integrity through the depletion of ergosterol and the accumulation of toxic sterol intermediates.
Future research on this specific compound should focus on:
-
In vitro and in vivo antifungal activity profiling against a broad spectrum of pathogenic fungi.
-
Quantitative determination of its inhibitory activity against purified fungal CYP51.
-
Structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity.
-
Toxicology and pharmacokinetic studies to assess its potential as a therapeutic agent.
This in-depth guide, though inferential, provides a robust framework for understanding the likely mechanism of action of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole and for designing future experimental investigations.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Cannabinoid Receptor Binding Affinity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cannabinoid receptor binding affinity of the synthetic compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21. This document synthesizes available data on its binding characteristics at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, details the experimental methodologies used for these determinations, and explores the associated signaling pathways. LH-21 is characterized as a neutral antagonist with moderate affinity for the CB1 receptor and putatively low affinity for the CB2 receptor. This profile distinguishes it from many first-generation cannabinoid receptor antagonists, which often exhibit inverse agonist properties, suggesting a potentially different and safer therapeutic window for conditions such as obesity and metabolic disorders.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is associated with immune function. The therapeutic potential of modulating this system has led to the development of synthetic ligands, including antagonists.
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a novel cannabinoid antagonist featuring a 1,2,4-triazole core.[1] It has been investigated for its potential in treating obesity and related metabolic disorders.[2] A key characteristic of LH-21 is its classification as a "silent" or "neutral" antagonist, indicating that it blocks the receptor without modulating its basal activity, in contrast to inverse agonists which inhibit constitutive receptor signaling.[1] This guide will delve into the quantitative binding data, experimental procedures, and signaling implications of LH-21's interaction with cannabinoid receptors.
Cannabinoid Receptor Binding Affinity
The binding affinity of LH-21 has been primarily characterized at the CB1 receptor. Quantitative data for the CB2 receptor is less defined in the public domain, with available literature on similar triazole compounds suggesting significantly lower affinity.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | CB1 | 855.6 ± 296 nM | [3] |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | CB2 | Not Quantitatively Determined (Presumed Low) | - |
Table 1: Quantitative Binding Affinity of LH-21 at Cannabinoid Receptors
Experimental Protocols
The determination of cannabinoid receptor binding affinity for compounds like LH-21 typically involves competitive radioligand binding assays. While the specific, detailed protocol from the primary literature by Jagerovic et al. (2004) is not publicly available, a general methodology can be reconstructed based on standard practices in the field.
General Radioligand Displacement Assay Protocol
This assay measures the ability of a test compound (LH-21) to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human or rodent CB1 and CB2 receptors (e.g., HEK-293 or CHO cells), or from brain tissue (e.g., rat cerebellum for CB1).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, commonly [3H]CP-55,940 or [3H]SR141716A for the CB1 receptor.
-
Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) at various concentrations.
-
Incubation Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) to reduce non-specific binding.
-
Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor ligand to determine the level of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The receptor source is homogenized and centrifuged to isolate a membrane fraction, which is then resuspended in the incubation buffer.
-
Assay Setup: In a multi-well plate, the receptor membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (LH-21) are combined.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: Generalized workflow for a radioligand displacement assay.
Signaling Pathways
The functional consequence of a ligand binding to a G protein-coupled receptor (GPCR) like the CB1 receptor is determined by its effect on downstream signaling pathways.
Neutral Antagonism vs. Inverse Agonism
-
Neutral Antagonist: A neutral antagonist binds to the receptor and prevents an agonist from binding, thereby blocking agonist-induced signaling. It has no effect on the basal or constitutive activity of the receptor.
-
Inverse Agonist: An inverse agonist also blocks agonist binding but additionally reduces the constitutive activity of the receptor, producing an effect opposite to that of an agonist.
LH-21 is primarily characterized as a neutral antagonist. This implies that in the absence of an agonist, LH-21 does not alter the basal signaling state of the CB1 receptor. This is a significant distinction from many first-generation CB1 antagonists like rimonabant, which are inverse agonists and have been associated with adverse psychiatric side effects, potentially due to the suppression of basal endocannabinoid tone.
Figure 2: Ligand effects on CB1 receptor signaling states.
Downstream Signaling of the CB1 Receptor
The CB1 receptor is a Gi/o-coupled GPCR. Its activation typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including inhibition of voltage-gated Ca2+ channels and activation of inwardly rectifying K+ channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
As a neutral antagonist, LH-21 is expected to block the effects of agonists on these pathways but not to influence them in the absence of an agonist.
Conclusion
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a cannabinoid receptor ligand with a distinct pharmacological profile. Its moderate affinity for the CB1 receptor and its characterization as a neutral antagonist differentiate it from earlier generations of CB1 antagonists. This suggests that LH-21 may offer a therapeutic advantage by blocking agonist-mediated effects without perturbing the basal activity of the endocannabinoid system, potentially leading to a more favorable side-effect profile. Further research is warranted to definitively quantify its binding affinity at the CB2 receptor and to fully elucidate its in vivo pharmacological effects and therapeutic potential.
References
An In-Depth Technical Guide on the Physicochemical Properties of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21, is a synthetic compound belonging to the 1,2,4-triazole class of heterocyclic compounds. It has garnered significant interest in the field of pharmacology due to its activity as a cannabinoid receptor antagonist. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological target and signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀Cl₃N₃ | PubChem |
| Molecular Weight | 408.76 g/mol | PubChem |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP (XlogP3) | 8.0 | PubChem (Predicted) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These represent standard experimental procedures that can be applied to characterize 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
The synthesis of 1,5-disubstituted 1,2,4-triazoles such as LH-21 typically involves a multi-step process. A general synthetic route is outlined below, based on common methods for 1,2,4-triazole synthesis.
Experimental Steps:
-
Activation of Carboxylic Acid: Heptanoic acid is converted to its more reactive acid chloride derivative, heptanoyl chloride, typically by reaction with thionyl chloride.
-
Formation of Hydrazide Derivative: Heptanoyl chloride is then reacted with 4-chlorobenzohydrazide to form the N'-(4-chlorobenzoyl)heptanohydrazide intermediate.
-
Condensation with Aniline Derivative: The resulting hydrazide is condensed with 2,4-dichloroaniline.
-
Cyclization: The intermediate from the previous step undergoes dehydrative cyclization to form the 1,2,4-triazole ring. This is often achieved by heating with a dehydrating agent such as phosphorus oxychloride.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Characterization by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized compound can be assessed using reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm for aromatic compounds).
-
Procedure: A solution of the compound in a suitable solvent (e.g., acetonitrile) is injected into the HPLC system. The retention time and peak purity are analyzed.
Determination of Melting Point
The melting point provides an indication of the purity of a crystalline solid.
-
Apparatus: A calibrated melting point apparatus.
-
Procedure:
-
A small amount of the dried, crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
-
Determination of Solubility
The solubility of the compound in various solvents is a critical parameter for formulation and biological testing.
-
Procedure (Shake-flask method):
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.
-
Determination of Partition Coefficient (logP)
The partition coefficient between n-octanol and water is a measure of the lipophilicity of a compound.
-
Procedure (Shake-flask method):
-
A known amount of the compound is dissolved in either n-octanol or water.
-
This solution is added to a separatory funnel containing the other immiscible solvent (pre-saturated with each other).
-
The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Biological Activity and Signaling Pathway
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a known antagonist of the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Its endogenous ligands are endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG).
As an antagonist, LH-21 binds to the CB1 receptor but does not elicit the downstream signaling cascade that is normally triggered by agonists. Instead, it blocks the receptor, preventing agonists from binding and activating it.
Signaling Pathway Description:
-
Agonist Binding: Under normal physiological conditions, endocannabinoids are released from the postsynaptic neuron and travel retrogradely to bind to and activate the presynaptic CB1 receptor.
-
G-protein Activation: This activation leads to the coupling and activation of an inhibitory G-protein (Gi/o).
-
Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also inhibits voltage-gated calcium channels.
-
Inhibition of Neurotransmitter Release: The inhibition of calcium channels prevents the influx of calcium ions that is necessary for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, thereby reducing neurotransmitter release.
-
Antagonism by LH-21: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) binds to the CB1 receptor at the same site as the endogenous agonists. However, it does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents agonists from activating the receptor, thus blocking the entire downstream signaling cascade.
Conclusion
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is a pharmacologically significant molecule with antagonist activity at the CB1 receptor. While its basic physicochemical properties are not fully reported in the literature, this guide provides a framework for its characterization based on established experimental protocols. A thorough understanding of these properties is essential for its further development and application in research and therapeutic contexts. Future work should focus on the experimental determination of its melting point, solubility in various pharmaceutically relevant solvents, and its pKa to provide a more complete physicochemical profile.
In Vitro Characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the hypothetical in vitro characterization of the novel synthetic compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, hereafter referred to as TCH-1. Based on the well-documented anticancer potential of the 1,2,4-triazole scaffold, this document outlines a series of experiments to elucidate the cytotoxic and apoptotic effects of TCH-1 on human cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation to facilitate further investigation into this class of compounds.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. The structural features of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (TCH-1), particularly the presence of multiple halogenated phenyl rings, suggest a potential for significant biological activity. This guide details a hypothetical in vitro evaluation of TCH-1 to determine its efficacy as a potential anticancer agent. The study focuses on its cytotoxic effects, its influence on cell cycle progression, and its ability to induce apoptosis in the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549).
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the in vitro characterization of TCH-1.
Table 1: Cytotoxicity of TCH-1 on Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of TCH-1, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | TCH-1 IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 25.7 ± 2.3 |
Table 2: Effect of TCH-1 on Cell Cycle Distribution in MCF-7 Cells
This table shows the percentage of MCF-7 cells in different phases of the cell cycle after 24 hours of treatment with TCH-1 at its IC50 concentration, as determined by flow cytometry with propidium iodide staining.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65.3 ± 3.1 | 20.1 ± 1.5 | 14.6 ± 1.9 |
| TCH-1 (15.2 µM) | 50.2 ± 2.8 | 15.8 ± 1.3 | 34.0 ± 2.5 |
Table 3: Relative Expression of Apoptosis-Related Proteins in MCF-7 Cells Treated with TCH-1
This table presents the relative changes in the expression of key proteins involved in the apoptotic pathway after 48 hours of treatment with TCH-1 at its IC50 concentration. Protein levels were quantified by densitometry of Western blot bands and normalized to the loading control (GAPDH).
| Protein | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | 0.45 ± 0.05 |
| Bax | 2.1 ± 0.2 |
| Cleaved Caspase-3 | 3.5 ± 0.3 |
| Cleaved PARP | 3.1 ± 0.28 |
| p-Akt (Ser473) | 0.30 ± 0.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
-
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TCH-1 in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of TCH-1. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle distribution.[5]
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with TCH-1 at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[5] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and 400 µL of PI solution (50 µg/mL).[5]
-
Incubation: Incubate for 10 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.[5]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins in a cell lysate.[6][7][8]
-
Protein Extraction: Treat MCF-7 cells with TCH-1 at its IC50 concentration for 48 hours. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt (Ser473), and GAPDH overnight at 4°C with gentle agitation.[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by TCH-1, leading to the induction of apoptosis. The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in cancer.[10][11][12]
Caption: Hypothetical PI3K/Akt signaling pathway modulation by TCH-1.
Experimental Workflow Diagram
The following diagram outlines the major steps in the Western Blotting workflow, from sample preparation to data analysis.[6][13]
Caption: A streamlined workflow for Western Blot analysis.
Logical Relationship Diagram
This diagram illustrates the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins, which is a critical determinant of cell fate in the intrinsic apoptotic pathway.[14][15][16]
Caption: The regulatory balance of Bcl-2 family proteins in apoptosis.
Conclusion
The hypothetical in vitro characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (TCH-1) suggests that it possesses significant anticancer properties. The compound exhibits cytotoxicity against both MCF-7 and A549 cancer cell lines, induces G2/M phase cell cycle arrest, and promotes apoptosis. The proposed mechanism of action involves the modulation of the PI3K/Akt signaling pathway and the regulation of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic cascade. These findings, while hypothetical, provide a strong rationale for the synthesis and further investigation of TCH-1 and related 1,2,4-triazole derivatives as potential therapeutic agents for the treatment of cancer. Future studies should focus on in vivo efficacy, toxicity profiling, and detailed mechanistic investigations.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. youtube.com [youtube.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. frontiersin.org [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Peripherally Acting CB1 Receptor Antagonist
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21, a novel cannabinoid receptor 1 (CB1) antagonist. This document details its pharmacological profile, mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of peripherally restricted CB1 receptor antagonists. The information presented herein is a compilation of findings from various scientific publications.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a significant target for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and neuro-psychiatric conditions.[1] The first generation of CB1 receptor antagonists, such as Rimonabant, demonstrated clinical efficacy for weight loss but were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, which were attributed to their action on central CB1 receptors.[2]
This has led to the development of a new generation of CB1 receptor antagonists that are peripherally restricted, aiming to provide the metabolic benefits of CB1 receptor blockade without the adverse central nervous system effects. 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) has emerged as a promising candidate in this class. It is a neutral antagonist or weak inverse agonist with poor brain penetration.[3]
Pharmacological Profile
CB1 Receptor Binding Affinity
LH-21 exhibits a moderate affinity for the CB1 receptor. The reported binding affinity (Ki) for LH-21 is presented in the table below, alongside that of the well-characterized CB1 antagonist/inverse agonist Rimonabant for comparison.
| Compound | Receptor | Binding Affinity (Ki) |
| LH-21 | CB1 | 855.6 ± 296 nM[3] |
| Rimonabant | CB1 | 2 nM[4] |
| Rimonabant | CB2 | >1000 nM[4] |
In Vivo Efficacy
In vivo studies in rodent models have demonstrated the efficacy of LH-21 in modulating behaviors and physiological parameters associated with the endocannabinoid system.
| Experimental Model | Dosing | Observed Effects | Reference |
| Food-deprived rats | 0.03, 0.3, and 3 mg/kg | Dose-dependent inhibition of feeding. | [3] |
| Obese Zucker rats | Subchronic administration | Reduced food intake and body weight gain. | [3] |
| Rats | 10 mg/kg (high dose) | 30% reduction in alcohol self-administration. | [3] |
Mechanism of Action
LH-21 acts as a silent antagonist at the CB1 receptor, meaning it binds to the receptor without intrinsic activity, thereby blocking the effects of endogenous or exogenous agonists.[5] This is in contrast to inverse agonists like Rimonabant, which stabilize the inactive state of the receptor.[2]
CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[6][7][8] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, CB1 receptor activation can modulate ion channels and activate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK.[6][8] In some instances, the CB1 receptor can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase.[9]
As a neutral antagonist, LH-21 is expected to block these agonist-induced signaling events without affecting the basal activity of the receptor.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole, a novel in vivo cannabinoid antagonist containing a 1,2,4-triazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Spectroscopic Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Information
| Property | Value |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole |
| Synonyms | LH-21 |
| CAS Number | 611207-11-5[1] |
| Molecular Formula | C₂₀H₂₀Cl₃N₃ |
| Molecular Weight | 408.76 g/mol [1] |
| Exact Mass | 407.072281 g/mol [1] |
Spectroscopic Data Summary
Detailed, experimentally derived spectroscopic data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is not publicly available. The following tables are therefore presented as a template to be populated with experimental data as it is acquired.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Ion |
| Data not available |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
UV-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |
| Data not available |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectroscopic data for 1,2,4-triazole derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a standard pulse program such as zgpg30.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Ionization Technique: Electron Ionization (EI) is a common technique for such molecules. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
GC-MS (for EI):
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Set appropriate GC conditions (e.g., column type, temperature program) to ensure good separation and peak shape.
-
-
Direct Infusion (for ESI):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
-
Data Acquisition:
-
Acquire data over a suitable mass range (e.g., m/z 50-600).
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
Record a baseline spectrum with the solvent-filled cuvettes in both beams.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. While specific experimental data is not currently in the public domain, the detailed methodologies and logical workflow presented here offer a comprehensive approach for researchers to obtain and interpret the necessary spectroscopic information for this compound. The provided templates for data tables can be utilized to systematically record and present experimental findings.
References
The Discovery and Pharmacological Profile of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Novel Cannabinoid Antagonist
Introduction
The endocannabinoid system, primarily through the cannabinoid CB1 receptor, plays a significant role in regulating a multitude of physiological processes, including appetite, pain sensation, and mood. This has made the CB1 receptor a compelling target for the development of therapeutic agents. While agonists of the CB1 receptor have been explored for their therapeutic potential, there is also significant interest in the development of antagonists to counter the effects of endocannabinoids or cannabinoid agonists. This technical guide details the discovery and pharmacological characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a novel cannabinoid antagonist identified as a promising lead compound. This compound, also referred to as compound 8 or LH-21 , exhibits a unique profile as a silent antagonist with potential applications in conditions such as obesity.[1][2]
Synthesis and Chemical Properties
The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is achieved through a multi-step process. The general synthetic route involves the preparation of N-acylbenzamides, which are then condensed with the appropriate phenylhydrazines to yield the 1,2,4-triazole core.[3][4]
Experimental Protocol: Synthesis of 1,2,4-Triazoles
A representative synthetic procedure for this class of compounds is as follows:
-
Preparation of N-acylbenzamides: Benzamides are treated with anhydrides in toluene in the presence of concentrated sulfuric acid to yield the corresponding N-acylbenzamides.[3]
-
Condensation with Phenylhydrazines: The N-acylbenzamide intermediate is dissolved in glacial acetic acid. The corresponding phenylhydrazine (in this case, 2,4-dichlorophenylhydrazine) and sodium acetate are added to the solution.[3][4]
-
Cyclization: The reaction mixture is heated to reflux for an extended period (e.g., 22 hours) to facilitate the cyclization and formation of the 1,2,4-triazole ring.[3][4]
-
Purification: After cooling, the solvent is evaporated, and the residue is dissolved in a suitable organic solvent like dichloromethane. The organic layer is washed with water, dried over a drying agent (e.g., MgSO4), and the solvent is removed. The final product is purified using techniques such as flash chromatography.[3][4]
In Vitro Pharmacological Characterization
The cannabinoid antagonist activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole was established through a series of in vitro assays, including radioligand binding assays and functional bioassays in isolated tissues.
CB1 Receptor Binding Affinity
Radioligand displacement assays were conducted to determine the affinity of the compound for the CB1 receptor using rat cerebellar membranes.[4] These experiments utilized the radiolabeled cannabinoid antagonist [3H]-SR141716A and the agonist [3H]-WIN 55,212-2.[4] The results indicated a moderate affinity of the compound for the CB1 receptor.[4]
| Radioligand | Ki (nM) |
| [3H]-SR141716A | 855.6 ± 296 |
| [3H]-WIN 55,212-2 | 748 ± 193 |
Table 1: CB1 Receptor Binding Affinity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.[4]
-
Membrane Preparation: Rat cerebellar membranes are prepared and homogenized in an appropriate buffer.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand ([3H]-SR141716A or [3H]-WIN 55,212-2) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Antagonist Activity
The functional antagonist properties of the compound were assessed in isolated tissue preparations, specifically the mouse vas deferens and guinea pig ileum.[1] In these tissues, cannabinoid agonists inhibit electrically evoked contractions, and an antagonist will reverse this effect. The compound demonstrated silent antagonist activity, meaning it blocked the effects of a cannabinoid agonist without exhibiting any intrinsic agonist activity itself.[1] This distinguishes it from inverse agonists, which have an effect opposite to that of agonists.[1]
-
Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
-
Agonist Response: A cumulative concentration-response curve is generated for a cannabinoid agonist (e.g., WIN 55,212-2) to measure its inhibitory effect on contractions.
-
Antagonist Evaluation: The tissue is pre-incubated with the test compound for a set period before generating a new agonist concentration-response curve.
-
Data Analysis: A rightward shift in the agonist's concentration-response curve in the presence of the antagonist indicates competitive antagonism. The antagonist's potency can be quantified by calculating the pA2 value.
In Vivo Pharmacological Profile
The in vivo effects of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole were evaluated in rodent models to assess its cannabinoid antagonist activity and its potential therapeutic effects.
Cannabinoid Tetrad Assay
The compound was tested in the mouse cannabinoid tetrad, a series of four tests (hypothermia, analgesia, catalepsy, and hypolocomotion) that are characteristic of CB1 receptor agonists.[1] The compound was shown to antagonize the effects of a cannabinoid agonist in this model, confirming its in vivo antagonist activity.[1]
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle, followed by the administration of a cannabinoid agonist (e.g., THC or WIN 55,212-2).
-
Behavioral and Physiological Assessment:
-
Hypothermia: Rectal temperature is measured at a set time point after agonist administration.
-
Analgesia: Nociceptive threshold is assessed using a hot plate or tail-flick test.
-
Catalepsy: The time the mouse remains immobile in an unnatural posture (e.g., on a raised bar) is measured.
-
Hypolocomotion: Spontaneous activity is measured in an open-field arena.
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced changes in these four parameters is quantified.
Anti-obesity Effects
Given the role of the endocannabinoid system in appetite regulation, the compound, referred to as LH-21 in these studies, was investigated for its effects on feeding behavior. Administration of LH-21 to food-deprived rats resulted in a dose-dependent reduction in food intake.[2][5] Furthermore, subchronic administration of LH-21 led to a decrease in both food intake and body weight gain in obese Zucker rats.[2][5]
| Dose of LH-21 | Effect on Food Intake | Effect on Body Weight |
| 0.03 mg/kg | Dose-dependent inhibition | Reduced gain (subchronic) |
| 0.3 mg/kg | Dose-dependent inhibition | Reduced gain (subchronic) |
| 3 mg/kg | Dose-dependent inhibition | Reduced gain (subchronic) |
Table 2: In Vivo Effects of LH-21 on Feeding and Body Weight.[2][5]
An important finding was that the acute effects of LH-21 on feeding were not associated with anxiety-like behaviors or other complex motor behaviors that are sometimes observed with CB1 receptor blockers that have inverse agonist properties.[2][5]
Blood-Brain Barrier Permeability
To understand the central versus peripheral effects of LH-21, its ability to cross the blood-brain barrier was assessed. An in vitro parallel artificial membrane permeation assay (PAMPA) demonstrated that LH-21 has lower membrane permeability compared to the well-known CB1 antagonist, SR141716A.[2][5] This finding of lower brain penetration was confirmed in vivo, where peripherally administered LH-21 was less potent than SR141716A in antagonizing the motor depression induced by a centrally administered CB1 agonist.[2][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cannabinoid receptor signaling pathway and the general workflow for the discovery and characterization of this novel antagonist.
Caption: CB1 Receptor Signaling Pathway Blockade.
Caption: Workflow for Antagonist Discovery.
Conclusion
The discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole represents a significant advancement in the search for novel cannabinoid receptor antagonists. Its characterization as a silent antagonist with in vivo efficacy, coupled with its reduced propensity to cross the blood-brain barrier, suggests a favorable pharmacological profile.[1][2][5] This compound, or derivatives thereof, holds promise for the treatment of disorders such as obesity, potentially with a reduced risk of the central nervous system side effects that have hampered the development of other CB1 receptor antagonists.[2][5] Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
The Diverse Biological Activities of Novel 1,2,4-Triazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to the molecules that contain it. This technical guide provides an in-depth exploration of the diverse pharmacological properties of novel 1,2,4-triazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting potentials. The information presented herein is curated from recent scientific literature to support ongoing research and drug development efforts in this promising area.
Anticancer Activity of 1,2,4-Triazole Derivatives
Novel 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] These compounds have been shown to target key signaling pathways and proteins involved in cancer cell proliferation and survival.
A series of newly synthesized 1,2,4-triazole compounds have shown notable antiproliferative activity against pancreatic (PANC1), prostate (DU145), and breast (MCF7) cancer cell lines.[3][5] Specifically, compounds designated as 5e and 5f have been identified as having structural and functional similarities to CB1 antagonists.[3] Further studies revealed that compounds 5e, 5f, and 5g decreased the viability of pancreatic and prostate cancer cells, with IC50 values for PANC1 cells ranging from 5.9 to 7.3 µM.[5] The mechanism of action for these compounds appears to involve the induction of S-phase cell cycle arrest.[5]
Other research has focused on the development of 1,2,4-triazole derivatives that inhibit specific anticancer targets such as EGFR, BRAF, and tubulin.[1] For instance, compounds 8c and 8d were identified as potent tubulin inhibitors with significant BRAF inhibitory activity.[1] Compound 8c also demonstrated the best EGFR inhibition with an IC50 value of 3.6 μM.[1]
The following table summarizes the anticancer activity of selected novel 1,2,4-triazole derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 5e | PANC1 | 5.9 - 7.3 | CB1 antagonist-like | [5] |
| 5f | PANC1 | 5.9 - 7.3 | CB1 antagonist-like | [5] |
| 5g | PANC1 | 5.9 - 7.3 | - | [5] |
| 8c | - | 3.6 | EGFR, BRAF, Tubulin | [1] |
| 8d | - | - | BRAF, Tubulin | [1] |
| 103e | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 0.005 - 0.1 | Tubulin polymerization | [6] |
| 103h | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 0.003 - 0.02 | Tubulin polymerization | [6] |
| B4 (2,4-dichloro analog) | MCF-7 | 20.35 | - | [7] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer. Some 1,2,4-triazole derivatives have been shown to inhibit this pathway.[6]
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 1,2,4-triazole derivatives.
Antimicrobial Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[8][9][10][11][12] The incorporation of different substituents on the triazole ring has led to the development of compounds with potent antimicrobial effects.
Derivatives of 1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 25 μg/mL.[8] In another study, novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing a 6-fluoroquinazolinyl moiety were synthesized and showed excellent in vitro antibacterial activities against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo).[9] Furthermore, new 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and found to be active against Bacillus subtilis and various fungi.[10]
The following table summarizes the antimicrobial activity of selected novel 1,2,4-triazole derivatives.
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| 1,2,4-Triazole-3-thiol derivatives | Bacteria, Fungi | 3.12 - 25 | [8] |
| 1,2,4-Triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives | Xanthomonas oryzae pv. oryzae | - | [9] |
| 1,3,4-Thiadiazole-linked 1,2,4-triazoles | Bacillus subtilis, Fungi | - | [10] |
| Clinafloxacin-triazole hybrids | Bacteria, Fungi | 0.25 - 2 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized 1,2,4-triazole compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition by 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a key component of many enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[13][14][15] These derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[13]
Novel azinane triazole-based derivatives have been synthesized and evaluated as effective inhibitors of AChE, α-glucosidase, urease, and BChE.[13] The most potent compounds, 12d and 12m, exhibited significant inhibitory activity with low IC50 values.[16] The inhibition of AChE and BChE is particularly relevant for the management of Alzheimer's disease.[13]
The following table summarizes the enzyme inhibitory activity of selected novel 1,2,4-triazole derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 12d | AChE | 0.73 ± 0.54 | |
| 12d | α-Glucosidase | 36.74 ± 1.24 | [16] |
| 12d | Urease | 19.35 ± 1.28 | [16] |
| 12m | BChE | 0.038 ± 0.50 | [16] |
| 2.1 | AChE, BChE | - | |
| 2.2 | AChE, BChE | - | [17] |
| 2.3 | AChE, BChE | - | [17] |
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The research highlighted in this guide underscores the significant and diverse biological activities of novel 1,2,4-triazole derivatives. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents makes them a highly attractive scaffold for the development of new therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the design of future 1,2,4-triazole-based drugs with enhanced efficacy and selectivity.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. isres.org [isres.org]
- 5. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also identified in scientific literature as LH-21, is a novel cannabinoid receptor antagonist. It exhibits selectivity for the cannabinoid receptor type 1 (CB1) and is characterized by its poor penetration of the blood-brain barrier. This property makes it a compound of interest for investigating the peripheral effects of CB1 receptor modulation, potentially minimizing the central nervous system side effects observed with brain-penetrant CB1 antagonists.
These application notes provide an overview of the potential in vivo applications of LH-21 and detailed protocols for its use in preclinical animal models.
Potential In Vivo Applications
-
Metabolic Disorders: Due to its action as a CB1 antagonist, LH-21 has been investigated for its potential in treating obesity and related metabolic conditions. In vivo studies could focus on its effects on food intake, body weight, and glucose metabolism.
-
Inflammation: Peripheral CB1 receptors are implicated in inflammatory processes. LH-21 can be used to explore the role of these receptors in various models of inflammation.
-
Gastrointestinal Disorders: The endocannabinoid system plays a significant role in gut motility and inflammation. LH-21 could be a valuable tool to study these processes.
Pharmacological and Physicochemical Data
While comprehensive pharmacokinetic and toxicity data for LH-21 are not extensively published, the following table summarizes available information for LH-21 and related triazole compounds to guide in vivo study design.
| Parameter | Value/Information | Source |
| Compound Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | N/A |
| Molecular Formula | C21H20Cl3N3 | N/A |
| Mechanism of Action | Cannabinoid Receptor 1 (CB1) Antagonist | N/A |
| In Vivo Dose (Rat) | 20 mg/kg (intraperitoneal) in a diet-induced obesity study | N/A |
| Solubility | Poorly soluble in water. | N/A |
| General Triazole Pharmacokinetics | Variable oral bioavailability. Often metabolized by the cytochrome P450 (CYP) system. | N/A |
Experimental Protocols
Protocol 1: Preparation of LH-21 for In Vivo Administration
Due to its hydrophobic nature, LH-21 requires a specific vehicle for in vivo administration. A commonly used vehicle for cannabinoid receptor modulators is a mixture of a solvent, a surfactant, and a physiological solution.
Materials:
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
-
Ethanol (200 proof, absolute)
-
Tween 80 or Emulphor EL-620
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of LH-21 in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to dissolve the compound completely. For example, for a final vehicle composition of 1:1:18, start with 1 part ethanol.
-
Add 1 part of Tween 80 or Emulphor to the ethanol-drug mixture.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Slowly add 18 parts of sterile 0.9% saline to the mixture while continuously vortexing to prevent precipitation.
-
If necessary, sonicate the final solution for a few minutes to ensure complete dissolution and a uniform suspension.
-
The final vehicle composition will be approximately 5% ethanol, 5% surfactant, and 90% saline.
-
Prepare a vehicle-only control solution using the same procedure but without adding LH-21.
Note: The final concentration of the dosing solution should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume appropriate for the animal model (e.g., 5-10 ml/kg for intraperitoneal injection in mice).
Protocol 2: Evaluation of LH-21 in a Mouse Model of Diet-Induced Obesity
This protocol is designed to assess the effect of LH-21 on body weight and food intake in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
LH-21 dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Animal scale
-
Food hoppers and scales
-
Sterile syringes and needles for injection
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into two groups: one remains on standard chow (lean control), and the other is fed an HFD for 8-12 weeks to induce obesity.
-
-
Treatment Phase:
-
After the induction period, divide the HFD-fed mice into two subgroups: Vehicle control and LH-21 treatment.
-
Administer LH-21 (e.g., 10-20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for a predetermined period (e.g., 2-4 weeks).
-
Continue to administer the respective diets (standard chow or HFD) throughout the treatment phase.
-
-
Data Collection:
-
Measure body weight daily, before the injection.
-
Measure food intake daily by weighing the food hoppers.
-
At the end of the study, blood samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Tissues such as liver and adipose tissue can be collected for further analysis.
-
Protocol 3: Cannabinoid Tetrad Assay to Confirm CB1 Antagonism
The cannabinoid tetrad is a series of four tests used to characterize the in vivo effects of cannabinoid receptor ligands. As a CB1 antagonist, LH-21 is expected to block the effects of a CB1 agonist (like THC or WIN 55,212-2) in this assay.
Materials:
-
Male mice (e.g., C57BL/6J)
-
LH-21 dosing solution
-
CB1 agonist (e.g., Δ⁹-tetrahydrocannabinol - THC) dosing solution
-
Vehicle control solution
-
Rectal probe for temperature measurement
-
Horizontal bar for catalepsy test
-
Open field arena for locomotor activity assessment
-
Tail-flick or hot plate apparatus for analgesia testing
Procedure:
-
Dosing:
-
Administer LH-21 (e.g., 10-20 mg/kg, i.p.) or vehicle 30-60 minutes before the administration of a CB1 agonist (e.g., THC, 5-10 mg/kg, i.p.) or its vehicle.
-
-
Tetrad Assessment (performed 30-60 minutes after agonist administration):
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
Analgesia (Tail-flick test): Measure the latency to withdraw the tail from a focused beam of radiant heat.
-
Hypomotility (Open-field test): Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set period (e.g., 5-10 minutes).
-
Catalepsy (Bar test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm high). Measure the time the mouse remains immobile in this position, up to a maximum cutoff time (e.g., 60 seconds).
-
Expected Outcome: Pre-treatment with LH-21 should attenuate or block the hypothermia, analgesia, hypomotility, and catalepsy induced by the CB1 agonist.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor and the antagonistic action of LH-21.
Experimental Workflow
Caption: A general workflow for conducting in vivo studies with LH-21.
Cannabinoid tetrad assay protocol using 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
Abstract
This application note provides a detailed protocol for utilizing the cannabinoid tetrad assay to characterize the in vivo effects of the novel synthetic compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, hereafter referred to as Cmpd-X. The cannabinoid tetrad is a well-established preclinical screening paradigm used to identify compounds with activity at cannabinoid receptors, particularly the CB1 receptor.[1][2][3][4] The assay measures four distinct physiological and behavioral endpoints in rodents: analgesia, hypothermia, catalepsy, and hypomotility.[1][2][3] This document outlines the experimental procedures for each component of the tetrad assay and presents hypothetical data for Cmpd-X, providing a framework for researchers in pharmacology and drug development to assess the potential cannabinoid-like activity of novel compounds.
Introduction
The endocannabinoid system, primarily mediated by the CB1 and CB2 receptors, is a critical regulator of numerous physiological processes and represents a promising target for therapeutic intervention in various disorders, including pain, anxiety, and neurodegenerative diseases.[5] The cannabinoid tetrad assay is a foundational in vivo tool for the initial screening of compounds that may act as cannabinoid receptor agonists.[1][2] The four hallmark signs observed in rodents following the administration of a CB1 agonist like Δ⁹-tetrahydrocannabinol (THC) are:
-
Analgesia: Reduced sensitivity to painful stimuli.
-
Hypothermia: A decrease in core body temperature.
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture.
-
Hypomotility: A reduction in spontaneous locomotor activity.
This application note details the standardized protocols to quantify these four effects, providing a robust method for characterizing the pharmacological profile of the novel compound, Cmpd-X.
Materials and Methods
Animals
Male C57BL/6 mice (8-10 weeks old) are used for all experiments. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Compound Preparation
Cmpd-X and a positive control, such as THC, are dissolved in a vehicle solution consisting of ethanol, Kolliphor EL, and saline (1:1:18). The vehicle solution is also used as a negative control. Compounds are administered via intraperitoneal (i.p.) injection.
Experimental Protocols
A baseline measurement for each parameter is taken before compound administration. Following injection, the four tetrad tests are performed at specific time points (e.g., 30, 60, 90, and 120 minutes) to capture the peak effects of the compound.
Analgesia: Hot Plate Test
The hot plate test is used to assess the analgesic effects of Cmpd-X by measuring the latency of the animal's response to a thermal stimulus.[6][7][8][9][10]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Gently place the mouse on the heated surface of the hot plate and immediately start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed. This time is recorded as the response latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is established. If the mouse does not respond within this time, it is removed, and the maximum time is recorded.
-
Hypothermia: Rectal Temperature Measurement
A decrease in core body temperature is a classic sign of CB1 receptor activation.[1]
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for mice.
-
Procedure:
-
Gently restrain the mouse.
-
Lubricate the rectal probe with petroleum jelly.
-
Insert the probe approximately 2 cm into the rectum until a stable temperature reading is obtained.
-
Record the temperature to the nearest 0.1°C.
-
Catalepsy: Bar Test
Catalepsy, or the failure to correct an imposed posture, is measured using the bar test.[1]
-
Apparatus: A horizontal metal bar (3-5 mm in diameter) elevated approximately 3-5 cm from a flat surface.
-
Procedure:
-
Carefully place the mouse's forepaws on the elevated bar.
-
Start a timer and measure the duration the mouse remains in this position without moving.
-
The trial ends when the mouse actively moves both forepaws or climbs off the bar.
-
A maximum cut-off time (e.g., 60 seconds) is set, and if the mouse remains immobile for this duration, the maximum time is recorded.
-
Hypomotility: Open Field Test
Spontaneous locomotor activity is assessed using an open field test to measure the extent of hypomotility.[1][11][12]
-
Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with an automated infrared beam system or video tracking software to monitor movement.
-
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
The automated system records the total distance traveled, number of line crossings, and rearing frequency.
-
A decrease in these parameters compared to the vehicle-treated group indicates hypomotility.
-
Data Presentation
The following table summarizes hypothetical data for Cmpd-X in the cannabinoid tetrad assay.
| Treatment Group | Dose (mg/kg, i.p.) | Analgesia (Hot Plate Latency, s) | Hypothermia (Δ from Baseline, °C) | Catalepsy (Bar Test Immobility, s) | Hypomotility (Distance Traveled, cm) |
| Vehicle | - | 8.2 ± 1.1 | -0.3 ± 0.2 | 2.5 ± 0.8 | 2510 ± 320 |
| THC | 10 | 22.5 ± 2.8 | -2.1 ± 0.4 | 45.8 ± 5.3 | 850 ± 150 |
| Cmpd-X | 3 | 12.1 ± 1.5 | -0.8 ± 0.3 | 15.3 ± 2.1 | 1820 ± 210 |
| Cmpd-X | 10 | 25.8 ± 3.1 | -2.5 ± 0.5 | 52.1 ± 6.0 | 710 ± 130 |
| Cmpd-X | 30 | 28.3 ± 2.9 | -3.2 ± 0.6 | 58.9 ± 4.7 | 450 ± 90 |
Data are presented as mean ± SEM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cannabinoid tetrad assay.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade.
Conclusion
The cannabinoid tetrad assay is an indispensable tool for the in vivo characterization of novel compounds targeting the endocannabinoid system. The protocols described in this application note provide a comprehensive framework for assessing the cannabinoid-like properties of Cmpd-X. The hypothetical data suggest that Cmpd-X induces dose-dependent analgesia, hypothermia, catalepsy, and hypomotility, consistent with a CB1 receptor agonist profile. Further studies, including receptor binding assays and evaluation with CB1 antagonists, would be necessary to confirm this mechanism of action.
References
- 1. Tetrad test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Hot-plate analgesia testing [bio-protocol.org]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot plate test [panlab.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Open Field Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: In Vitro Cannabinoid Receptor Binding Assay with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting an in vitro cannabinoid receptor binding assay for the compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21. This compound has been identified as a cannabinoid receptor antagonist. These protocols are intended to guide researchers in the accurate determination of the binding affinity of this and similar compounds for the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.
Compound Information
Compound Name: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
Structure: (A structural representation would be included here in a full document)
Description: LH-21 is a synthetic, triazole-based compound that has been characterized as a neutral antagonist of the cannabinoid CB1 receptor.[1] Its pharmacological profile suggests potential therapeutic applications in conditions where CB1 receptor modulation is desired, such as metabolic disorders.
Data Presentation
The following table summarizes the reported binding affinity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) for the human cannabinoid receptors.
| Receptor | Ligand | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| Human CB1 | LH-21 | Radioligand Displacement | Not Specified | 855.6 ± 296 | [1] |
| Human CB2 | LH-21 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a receptor. This protocol describes the displacement of a radiolabeled cannabinoid receptor agonist, [³H]CP 55,940, from human CB1 and CB2 receptors by the unlabeled test compound, LH-21.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably transfected with and expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP 55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21).
-
Non-specific Binding Control: Unlabeled CP 55,940 or another high-affinity cannabinoid receptor agonist/antagonist (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester and vacuum filtration manifold.
-
Liquid scintillation counter.
Experimental Workflow
Detailed Methodology
-
Preparation of Reagents:
-
Prepare the Assay Buffer and Wash Buffer as described in the Materials and Reagents section. Store at 4°C.
-
On the day of the experiment, allow buffers to equilibrate to room temperature.
-
-
Preparation of Test Compound and Radioligand:
-
Prepare a stock solution of LH-21 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the LH-21 stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the [³H]CP 55,940 stock in Assay Buffer to a final concentration of approximately 0.5-2.0 nM. The optimal concentration should be close to the Kd of the radioligand for the respective receptor.
-
-
Assay Setup (in a 96-well microplate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]CP 55,940, and 100 µL of diluted receptor membranes.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled CP 55,940 (e.g., 1 µM final concentration), 50 µL of [³H]CP 55,940, and 100 µL of diluted receptor membranes.
-
Competitive Binding: Add 50 µL of each LH-21 dilution, 50 µL of [³H]CP 55,940, and 100 µL of diluted receptor membranes.
-
All determinations should be performed in triplicate. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the microplate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in Wash Buffer.
-
Terminate the binding reaction by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester under vacuum.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding of [³H]CP 55,940 as a function of the log concentration of LH-21.
-
Determine the IC₅₀ value (the concentration of LH-21 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. Although a binding assay does not directly measure these downstream effects, understanding the signaling pathways is crucial for interpreting the functional consequences of receptor binding.
Signaling Pathway Description:
Upon activation by an agonist, both CB1 and CB2 receptors couple to inhibitory G-proteins of the Gi/o family. This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also stimulate various MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.
As an antagonist, LH-21 would bind to the CB1 receptor and block the initiation of these signaling cascades by agonists.
Disclaimer
This document is intended for research purposes only. The protocols described herein are provided as a general guide and may require optimization for specific experimental conditions and laboratory setups. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for Testing 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole on Mouse Vas Deferens
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the pharmacological characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole using an isolated mouse vas deferens preparation. The mouse vas deferens is a well-established ex vivo model for studying the effects of various pharmacological agents, particularly those targeting presynaptic receptors that modulate neurotransmitter release. The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole has been identified as a cannabinoid antagonist, and these protocols are designed to quantify its antagonist activity at the cannabinoid CB1 receptor.[1]
The mouse vas deferens is a smooth muscle tissue that is densely innervated by sympathetic nerves. Electrical field stimulation of these nerves elicits contractions primarily through the release of norepinephrine and ATP. Cannabinoid CB1 receptors are located on the presynaptic nerve terminals and, when activated by an agonist, inhibit the release of these neurotransmitters, leading to a reduction in the contractile response. A cannabinoid antagonist, such as the compound of interest, will counteract this inhibition.[1][2]
These protocols will detail the preparation of the mouse vas deferens tissue, the setup of an organ bath system, and the experimental procedure for determining the antagonist properties of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Data Presentation
The antagonist activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole should be quantified by determining its ability to shift the concentration-response curve of a standard CB1 agonist. The results can be summarized in the following table.
| Test Compound Concentration | Agonist (e.g., WIN 55,212-2) EC₅₀ (nM) | Concentration Ratio | pA₂ |
| Vehicle Control | 1 | ||
| [Concentration 1] | |||
| [Concentration 2] | |||
| [Concentration 3] |
Table 1: Antagonist Activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole on a CB1 Agonist in Mouse Vas Deferens. The pA₂ value is a measure of the affinity of the antagonist for its receptor and is calculated from the Schild equation.
Experimental Protocols
Materials and Reagents
-
Male mice (e.g., C57BL/6, 25-30 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (Test Compound)
-
CB1 receptor agonist (e.g., WIN 55,212-2, CP 55,940)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Carbogen gas (95% O₂, 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Electrical field stimulator
-
Data acquisition system
Experimental Workflow
Figure 1: Experimental workflow for assessing the antagonist activity of the test compound.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a male mouse by an approved method.
-
Make a midline abdominal incision to expose the pelvic cavity.
-
Carefully dissect both vasa deferentia, ensuring minimal handling and stretching of the tissue.
-
Place the isolated tissues in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove any adhering connective and fatty tissue.
-
-
Organ Bath Setup:
-
Mount the cleaned vas deferens in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Electrical Field Stimulation:
-
Position two platinum electrodes parallel to the tissue in the organ bath.
-
Stimulate the tissue with single square-wave pulses of 1 ms duration at a frequency of 0.1 Hz, using a voltage that produces a submaximal contraction (typically 50-80% of the maximal response).
-
-
Antagonist Activity Assessment:
-
Once stable twitch responses are obtained, record a baseline for 10-15 minutes.
-
Add the test compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, to the organ bath at a specific concentration and allow it to incubate for 30-60 minutes.
-
After the incubation period, add a CB1 receptor agonist (e.g., WIN 55,212-2) in a cumulative, concentration-dependent manner to the organ bath.
-
Record the inhibition of the twitch response at each agonist concentration until a maximal effect is achieved.
-
Wash the tissue extensively to return to the baseline twitch response.
-
Repeat steps 4.2-4.4 for different concentrations of the test compound. A vehicle control experiment should also be performed.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions and express the inhibitory effect of the agonist as a percentage of the pre-agonist baseline.
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Determine the EC₅₀ values for the agonist from these curves.
-
Calculate the concentration ratio for each antagonist concentration (EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist).
-
Perform a Schild regression analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value.
-
Signaling Pathway
The antagonist activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is expected to occur via the blockade of the CB1 receptor signaling pathway in presynaptic neurons.
Figure 2: Simplified signaling pathway of the CB1 receptor in presynaptic neurons.
References
Guinea pig ileum assay for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole cannabinoid antagonists
Topic: Guinea Pig Ileum Assay for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole Cannabinoid Antagonists
For: Researchers, scientists, and drug development professionals
Introduction
The guinea pig ileum preparation is a classical and robust ex vivo model for studying the pharmacology of drugs acting on the enteric nervous system. This tissue is richly innervated and expresses a variety of receptors, including cannabinoid type 1 (CB1) receptors on myenteric plexus neurons. Activation of these presynaptic CB1 receptors by cannabinoid agonists inhibits the release of neurotransmitters like acetylcholine, leading to a reduction in the contractile response of the ileum to electrical stimulation. This makes the electrically stimulated guinea pig ileum an excellent functional assay for characterizing the activity of cannabinoid receptor antagonists.
This document provides detailed application notes and protocols for the evaluation of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (also known as LH-21) as a cannabinoid antagonist using the guinea pig ileum assay. LH-21 has been identified as a neutral cannabinoid CB1 receptor antagonist.[1]
Data Presentation
| Compound | Parameter | Value | Assay System | Reference |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | Kᵢ | 855.6 ± 296 nM | Cannabinoid CB1 Receptor Binding Assay | [1] |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | pA₂ / IC₅₀ | Not Reported | Guinea Pig Ileum Assay | - |
Signaling Pathway of CB1 Receptor Antagonism in Guinea Pig Ileum
Activation of presynaptic CB1 receptors by an agonist (e.g., a synthetic cannabinoid or an endocannabinoid) leads to the inhibition of voltage-gated calcium channels through a Gi/o protein-coupled mechanism. This reduction in calcium influx suppresses the release of acetylcholine (ACh) from cholinergic neurons in the myenteric plexus, resulting in decreased contraction of the ileal smooth muscle. A cannabinoid antagonist, such as LH-21, competitively binds to the CB1 receptor, preventing the agonist from binding and thereby blocking its inhibitory effect on acetylcholine release and muscle contraction.
Experimental Protocols
Materials and Reagents
-
Animal: Male Dunkin-Hartley guinea pig (250-350 g), starved overnight with free access to water.
-
Physiological Salt Solution (PSS): Tyrode's solution with the following composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.6. The solution should be freshly prepared and gassed with carbogen (95% O₂ / 5% CO₂).
-
Drugs:
-
Cannabinoid agonist (e.g., WIN 55,212-2 or CP 55,940)
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
-
Equipment:
-
Isolated organ bath system with a water jacket for temperature control (32-37°C)
-
Isotonic or isometric force transducer
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Stimulator and electrodes for electrical field stimulation (EFS)
-
Standard laboratory glassware and dissection tools
-
Experimental Workflow
The following diagram outlines the major steps in the guinea pig ileum assay for assessing cannabinoid antagonist activity.
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Open the abdominal cavity and carefully isolate a section of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Place the isolated ileum in a petri dish containing warm, gassed Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of an ileum segment to a tissue holder or the aeration tube of the organ bath.
-
Tie the other end to an isotonic or isometric force transducer.
-
Mount the tissue in the organ bath containing Tyrode's solution, maintained at 32-37°C and continuously gassed with carbogen.
-
Apply an initial tension of approximately 1 g to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 30-60 minutes.
-
During this period, wash the tissue with fresh Tyrode's solution every 10-15 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Position the electrodes parallel to the ileum segment.
-
Apply continuous EFS with parameters such as a frequency of 0.1 Hz, a pulse duration of 0.5-1 ms, and a supramaximal voltage. These parameters should be optimized to produce consistent, submaximal twitch contractions.
-
-
Determining Antagonist Potency (pA₂ Value):
-
Control Agonist Concentration-Response Curve (CRC):
-
Once stable twitch responses are obtained, add the cannabinoid agonist in a cumulative, concentration-dependent manner to the organ bath.
-
Record the percentage inhibition of the twitch response at each agonist concentration until a maximal inhibition is achieved.
-
Wash the tissue repeatedly with fresh Tyrode's solution to allow the twitch response to return to baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of the antagonist, LH-21, into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
-
Agonist CRC in the Presence of Antagonist:
-
While the antagonist is still present, repeat the cumulative addition of the cannabinoid agonist and record the CRC. The curve should be shifted to the right.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat the antagonist incubation and agonist CRC steps with at least two other concentrations of LH-21.
-
-
-
Data Analysis:
-
For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[LH-21]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
The pA₂ value is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.
-
Conclusion
The electrically stimulated guinea pig ileum is a valuable ex vivo preparation for the functional characterization of cannabinoid receptor antagonists like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. The detailed protocol provided here allows for the determination of the antagonist's potency, typically expressed as a pA₂ value, which is a crucial parameter in drug development and pharmacological research. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a comprehensive guide for researchers in this field.
References
Application Notes and Protocols for Blocking CB1 Receptors in Mice with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, hereinafter referred to as LH-21, is a synthetic compound identified as a cannabinoid receptor 1 (CB1) antagonist.[1][2] Emerging research suggests its potential as a peripherally acting agent with a favorable safety profile compared to earlier generations of CB1 antagonists. This document provides detailed application notes and experimental protocols for utilizing LH-21 to block CB1 receptors in mouse models, aiding in the investigation of the endocannabinoid system's role in various physiological and pathological processes.
LH-21 has been characterized as a neutral antagonist or a weak inverse agonist of the CB1 receptor.[1] Studies in rodents have demonstrated its efficacy in reducing food intake and body weight, suggesting its potential in metabolic research.[1] A key characteristic of LH-21 is its reported lower permeability across the blood-brain barrier compared to the well-known CB1 antagonist/inverse agonist SR141716A (rimonabant), which may translate to a reduced risk of centrally-mediated adverse effects.[1]
These notes are intended to guide researchers in the effective and responsible use of LH-21 in preclinical mouse studies.
Data Presentation
The following tables summarize the available quantitative data for LH-21. It is important to note that comprehensive data for mouse models are still emerging, and some values are extrapolated from studies in other species or are based on qualitative descriptions.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Species | Receptor | Value | Notes |
| Binding Affinity (Ki) | Mouse | CB1 | Data not available | Described as having a "paradoxical low affinity" in vitro in initial studies. |
| Functional Activity | - | CB1 | Neutral Antagonist / Weak Inverse Agonist | The exact nature of its functional activity may be context-dependent. |
| IC50 | Mouse | CB1 | Data not available | Further studies are required to determine the precise IC50 in mouse tissues. |
Table 2: In Vivo Dose-Response Data in Rodents
| Species | Assay | Route of Administration | Effective Dose Range | Observed Effect |
| Rat | Inhibition of Feeding | Intraperitoneal (i.p.) | 0.03 - 3 mg/kg | Dose-dependent reduction in food intake.[1] |
| Mouse | Acute Feeding Studies | Intraperitoneal (i.p.) | 20 mg/kg | Used for acute studies in food-deprived mice. |
| Mouse | Metabolic Modulation | Intraperitoneal (i.p.) | 3 mg/kg daily | Ameliorated metabolic parameters in KKAy mice. |
Experimental Protocols
Protocol 1: Preparation of LH-21 for In Vivo Administration
Materials:
-
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution of 3% DMSO and 3% Tween 80 in sterile 0.9% saline.
-
For example, to prepare 10 ml of vehicle, add 300 µl of DMSO and 300 µl of Tween 80 to 9.4 ml of sterile saline.
-
-
LH-21 Dissolution:
-
Weigh the required amount of LH-21 powder.
-
In a sterile microcentrifuge tube, first, dissolve the LH-21 powder in the appropriate volume of DMSO.
-
Add the Tween 80 to the DMSO/LH-21 mixture and vortex thoroughly.
-
Gradually add the sterile saline to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the mice, with a typical injection volume of 10 ml/kg.
Protocol 2: Intraperitoneal (i.p.) Administration of LH-21 in Mice
Materials:
-
Prepared LH-21 dosing solution
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30 gauge)
-
Appropriate mouse restraint device
Procedure:
-
Animal Handling: Acclimatize mice to handling and the experimental procedures to minimize stress.
-
Dosing:
-
Draw the calculated volume of the LH-21 solution into a sterile syringe.
-
Properly restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs.
-
Inject the solution smoothly.
-
-
Post-injection Monitoring: Observe the mouse for a short period after injection to ensure there are no immediate adverse reactions.
Protocol 3: Assessment of CB1 Receptor Blockade using the Cannabinoid Tetrad Test
The cannabinoid tetrad test is a battery of four in vivo assays used to characterize the effects of cannabinoid agonists. Administration of a CB1 agonist induces a characteristic set of four responses: hypomotility, catalepsy, analgesia, and hypothermia. Pre-treatment with a CB1 antagonist like LH-21 is expected to block or attenuate these effects.
Materials:
-
LH-21 dosing solution
-
CB1 receptor agonist (e.g., WIN 55,212-2 or CP 55,940)
-
Vehicle solution
-
Open field activity chamber
-
Bar for catalepsy test (a horizontal metal rod)
-
Rectal probe for temperature measurement
-
Hot plate or tail-flick apparatus for analgesia testing
-
Stopwatches
Procedure:
-
Acclimation: Acclimatize the mice to the testing room and equipment for at least 60 minutes before the experiment.
-
Pre-treatment: Administer LH-21 (or vehicle) via i.p. injection at the desired dose. The pre-treatment time will depend on the pharmacokinetics of LH-21 and should be determined in pilot studies (typically 30-60 minutes).
-
Agonist Administration: Administer the CB1 agonist (or vehicle) at a dose known to induce the tetrad effects.
-
Tetrad Assessment (typically 30-60 minutes post-agonist administration):
-
Hypomotility (Spontaneous Activity):
-
Place the mouse in the center of an open-field arena.
-
Record the number of line crossings or the total distance traveled for a set period (e.g., 5-10 minutes).
-
-
Catalepsy (Bar Test):
-
Carefully place the mouse's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.
-
Measure the time the mouse remains immobile in this position. A common criterion for catalepsy is immobility for more than 20 seconds.
-
-
Hypothermia:
-
Measure the mouse's core body temperature using a rectal probe.
-
-
Analgesia (Hot Plate Test):
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
-
-
Data Analysis: Compare the tetrad scores between groups (Vehicle + Vehicle, Vehicle + Agonist, LH-21 + Agonist) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in the agonist-induced effects in the LH-21 pre-treated group indicates CB1 receptor blockade.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the activity of the novel compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a known cannabinoid receptor antagonist. The following cell-based assays are designed to determine its binding affinity and functional antagonism at the human cannabinoid receptors CB1 and CB2.
Overview of Cannabinoid Receptor Signaling
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. In some cellular contexts, cannabinoid receptor activation can also lead to the mobilization of intracellular calcium. As an antagonist, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is expected to block these agonist-induced signaling events.
Caption: Cannabinoid Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize representative data for known cannabinoid receptor ligands, which can be used as benchmarks for evaluating the activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Standard Ligands
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line |
| CP-55,940 (Agonist) | CB1 | 0.9 | [3H]CP-55,940 | CHO-K1 |
| CP-55,940 (Agonist) | CB2 | 0.92 | [3H]CP-55,940 | HEK-293 |
| Rimonabant (Antagonist) | CB1 | 1.98 | [3H]SR141716A | CHO-K1 |
| AM281 (Antagonist) | CB1 | 5.9 | [3H]CP-55,940 | - |
| SR144528 (Antagonist) | CB2 | 0.60 | [3H]CP-55,940 | CHO-K1 |
| WIN 55,212-2 (Agonist) | CB1 | 74 | [3H]CP-55,940 | - |
Table 2: Functional Activity (IC50/EC50) of Standard Ligands in cAMP Assays
| Compound | Receptor | Assay Type | IC50/EC50 (nM) | Cell Line |
| CP-55,940 (Agonist) | CB2 | Agonist | 3.4 | CHO-K1 |
| (R)-(+)-WIN 55,212-2 (Agonist) | CB2 | Agonist | 5.3 | CHO-K1 |
| AM630 (Antagonist) | CB2 | Antagonist | 190 | CHO-K1 |
| SR144528 (Antagonist) | CB2 | Antagonist | 260 | CHO-K1 |
Experimental Protocols
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the cannabinoid receptors.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940.
-
Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter and vials.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the cell membranes in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).
-
Dilute [3H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
-
Incubation:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of diluted [3H]CP-55,940.
-
50 µL of diluted cell membranes.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for CB1 and CB2 Receptor Antagonism
This assay measures the ability of the test compound to block the agonist-induced inhibition of cAMP production.
Caption: cAMP Functional Assay Workflow.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
-
Agonist: A known cannabinoid agonist (e.g., CP-55,940).
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well microplates.
Procedure:
-
Cell Plating:
-
Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Pre-incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium from the wells and add the diluted test compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Prepare a solution of the agonist and forskolin in assay buffer. The final concentration of the agonist should be its EC80 (the concentration that gives 80% of its maximal effect).
-
Add the agonist/forskolin solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Intracellular Calcium Mobilization Assay
This assay is particularly useful for CB receptors that have been engineered to couple to the Gq pathway, leading to calcium release upon activation. The antagonist activity is measured by its ability to block this agonist-induced calcium influx.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells: HEK-293 cells stably expressing human CB1 or CB2 receptors co-expressed with a promiscuous G-protein (e.g., Gα16) that couples to the calcium signaling pathway.
-
Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
-
Agonist: A known cannabinoid agonist.
-
Calcium-Sensitive Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate the cells in a black, clear-bottom microplate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the agonist solution (at its EC80 concentration) into the wells.
-
Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the IC50 value.
-
General Considerations
-
Cell Viability/Cytotoxicity: It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed antagonist effects are not due to cytotoxicity of the test compound.
-
Solvent Control: The test compound will likely be dissolved in DMSO. Ensure that the final concentration of DMSO in the assays is consistent across all wells and does not exceed a level that affects cell health or assay performance (typically <0.5%).
-
Reference Compounds: Always include known agonists and antagonists as positive controls to validate the assay performance.
Applications of 1,2,4-Triazole Compounds in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. In the field of neuroscience, compounds incorporating this heterocyclic moiety have emerged as promising candidates for the treatment of various neurological and psychiatric disorders. Their therapeutic potential stems from diverse mechanisms of action, including neuroprotection, anticonvulsant effects, and modulation of neurotransmitter systems. This document provides detailed application notes on the use of 1,2,4-triazole compounds in neuroscience research, complete with experimental protocols and quantitative data to facilitate their evaluation and development.
Application Notes
Neuroprotective Agents in Ischemic Stroke
A significant area of application for 1,2,4-triazole derivatives is in the development of neuroprotective agents for the treatment of ischemic stroke. Oxidative stress, neuroinflammation, and blood-brain barrier (BBB) disruption are key pathological events in the aftermath of a stroke. Several 1,2,4-triazole compounds have been shown to mitigate these effects.
For instance, a series of 1,2,4-triazole derivatives have been synthesized and evaluated for their neuroprotective effects in models of ischemic brain injury.[1] One promising compound, referred to as Compound 11 , demonstrated significant neuroprotection by chelating iron, scavenging reactive oxygen species (ROS), and preserving mitochondrial membrane potential.[1] Furthermore, it was found to enhance the endogenous antioxidant defense system by promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] In a rat model of middle cerebral artery occlusion (MCAO), Compound 11 improved behavioral outcomes, reduced the cerebral infarction area, and modulated the levels of inflammatory and oxidative stress biomarkers.[1]
Another derivative, SYS18 , has also shown neuroprotective properties by inhibiting inflammation and protecting the integrity of the blood-brain barrier in acute ischemic stroke models.[2][3] Pharmacokinetic studies of these compounds are crucial, and for Compound 11, good bioavailability and a longer half-life have been reported, suggesting its potential as a drug candidate.[1]
Modulators of α-Synuclein Aggregation in Parkinson's Disease
The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease (PD). Small molecules that can inhibit this process are of great therapeutic interest. Certain 5-(4-pyridinyl)-1,2,4-triazole derivatives have been investigated for their ability to interfere with α-synuclein fibrillization.[4] One such compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 15) , not only demonstrated an ability to reduce α-synuclein aggregation in vitro but also showed neuroprotective effects in a neurotoxin-induced mouse model of PD.[4] This was evidenced by the preservation of tyrosine hydroxylase-positive neurons and the amelioration of motor deficits.[4]
Anxiolytic and Anticonvulsant Activities
The 1,2,4-triazole ring is a key structural feature of the well-known anxiolytic drug Alprazolam (Xanax).[5] Alprazolam belongs to the triazolobenzodiazepine class and exerts its effects by binding to the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[5] This highlights the utility of the 1,2,4-triazole scaffold in designing molecules that target major neurotransmitter systems in the brain. The exploration of other 1,2,4-triazole derivatives for anticonvulsant properties is an active area of research, with studies focusing on their ability to modulate GABAergic neurotransmission.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,2,4-triazole compounds in neuroscience research.
Table 1: Neuroprotective Effects of 1,2,4-Triazole Derivatives
| Compound | Model | Key Findings | Reference |
| Compound 11 | PC12 cells (H2O2/SNP-induced cytotoxicity) | Noticeable protection from cytotoxicity | [1] |
| Rat MCAO model | Improvement in behavior, reduction in cerebral infarction area, modulation of TNF-α, IL-1β, SOD, and MDA levels | [1] | |
| SYS18 | Rat MCAO model | Neuroprotection via anti-inflammatory effects and protection of BBB integrity | [2][3] |
| Compound 5 | SNP-induced oxidative stress model (PC12 cells) | Favorable protective effect | |
| Rat MCAO model | Ameliorated neurological deficits, attenuated infarction sizes, reduced MDA, and increased SOD levels |
Table 2: Pharmacokinetic and Toxicity Data
| Compound | Parameter | Value | Species | Reference |
| Compound 11 | LD50 (intraperitoneal) | > 400 mg/kg | Mice | [1] |
| Bioavailability (oral) | 60.76% | Rats | [1] | |
| Clearance | 0.014 mg/kg/h | Rats | [1] | |
| Half-life (oral) | 4.26 h | Rats | [1] | |
| Half-life (intravenous) | 5.11 h | Rats | [1] | |
| Compound 5 | LD50 (oral) | > 1000 mg/kg | Mice |
Table 3: Effects on α-Synuclein Aggregation
| Compound | Assay | Effect | Reference |
| Compound 15 | Thioflavin T binding assay | Slight reduction in α-synuclein aggregation | [4] |
| Light scattering assay | Slight reduction in α-synuclein aggregation | [4] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Heating pad
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Sutures
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Place a temporary clip on the ICA.
-
Make a small incision in the ECA.
-
Insert the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 90 minutes), carefully withdraw the filament to allow for reperfusion.
-
Close the incision with sutures.
-
Monitor the animal for neurological deficits.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in PC12 Cells
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
PC12 cells
-
Cell culture medium
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the 1,2,4-triazole compound for the desired time.
-
Induce oxidative stress by adding a ROS-generating agent (e.g., H2O2).
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
This protocol uses the fluorescent dye JC-1.
Materials:
-
PC12 cells
-
Cell culture medium
-
JC-1 staining solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat PC12 cells with the 1,2,4-triazole compound and an apoptosis-inducing agent.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in the JC-1 staining solution and incubate for 20 minutes at 37°C in the dark.
-
Wash the cells with staining buffer.
-
Analyze the cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Protocol 4: Nrf2 Nuclear Translocation Assay
This protocol involves immunofluorescence staining.
Materials:
-
PC12 cells grown on coverslips
-
1,2,4-triazole compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the 1,2,4-triazole compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize under a fluorescence microscope. Increased nuclear fluorescence of Nrf2 indicates translocation.
Protocol 5: α-Synuclein Aggregation Assay
This protocol uses Thioflavin T (ThT) fluorescence.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS with 0.02% sodium azide)
-
96-well black plate with a clear bottom
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a solution of α-synuclein monomer in the assay buffer.
-
Add the 1,2,4-triazole compound at various concentrations to the wells of the 96-well plate.
-
Add the α-synuclein solution to each well.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates α-synuclein aggregation.
Visualizations
References
- 1. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCAO Model Establishment [bio-protocol.org]
Application Notes and Protocols: Investigating the Metabolic Effects of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive suite of protocols and application notes for the initial metabolic characterization of the novel chemical entity, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, hereafter referred to as Compound XYZ. The following sections detail methodologies for assessing metabolic stability, impact on cellular glucose uptake, mitochondrial respiration, and lipid accumulation. These assays are fundamental in early-stage drug discovery to profile the metabolic effects of new compounds and identify potential liabilities or mechanisms of action.
In Vitro Metabolic Stability Assessment
Metabolic stability is a critical parameter that influences a drug's pharmacokinetic profile, particularly its half-life and clearance.[1][2] The following protocol uses liver microsomes, which are rich in Phase I metabolizing enzymes like Cytochrome P450s (CYPs), to determine the in vitro stability of Compound XYZ.[3][4]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol measures the rate of disappearance of Compound XYZ when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[3]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[3]
-
Thaw liver microsomes (e.g., human, rat, or mouse) on ice. Dilute to a working concentration of 3 mg/mL in the phosphate buffer.[3]
-
Prepare a 1 M stock solution of NADPH.
-
Prepare a 1 mM stock solution of Compound XYZ in DMSO. Further dilute to a 1 µM working solution in phosphate buffer.
-
Prepare positive controls such as Dextromethorphan or Midazolam.[3]
-
-
Incubation Procedure:
-
In a 96-well plate, combine the 1 µM Compound XYZ working solution with the diluted liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[3]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 x g for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining concentration of Compound XYZ using LC-MS/MS.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Compound XYZ remaining versus time.
-
Determine the slope of the line via linear regression to find the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
-
Data Presentation: Hypothetical Metabolic Stability of Compound XYZ
| Time (min) | % Compound XYZ Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 10 | 2.30 |
| Calculated Parameter | Value |
| Half-Life (t½) | 25.1 min |
| Intrinsic Clearance (Cl_int) | 55.2 µL/min/mg |
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Cellular Glucose Metabolism Assessment
This section describes a protocol to determine if Compound XYZ affects glucose uptake, a central process in cellular metabolism. The assay uses 2-deoxyglucose (2DG), a glucose analog that is taken up by cells and phosphorylated, but not further metabolized, causing it to accumulate intracellularly.[5][6] The amount of accumulated 2-deoxyglucose-6-phosphate (2DG6P) is proportional to glucose uptake.[5]
Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol is adapted for a 96-well plate format using a luminescent-based detection kit.
-
Cell Culture and Plating:
-
Seed a suitable cell line (e.g., HepG2, L6 myotubes, or 3T3-L1 adipocytes) in a 96-well plate and grow to ~90% confluency.
-
Serum starve the cells for 2-4 hours prior to the assay to increase glucose transporter expression on the cell surface.[7]
-
-
Compound Treatment:
-
Wash cells once with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Treat cells with various concentrations of Compound XYZ (e.g., 0.1 to 100 µM) and appropriate controls (vehicle, insulin as a positive control) for a predetermined time (e.g., 1-3 hours).
-
-
Glucose Uptake:
-
Add 2-deoxyglucose (2DG) to each well to a final concentration of 1 mM and incubate for 20-30 minutes.[8]
-
-
Lysis and Detection (Example using Promega Glucose Uptake-Glo™ Assay):
-
Terminate the uptake by adding Stop Buffer to lyse the cells and degrade any endogenous NADPH.[5]
-
Add Neutralization Buffer.[5]
-
Add the Detection Reagent, which contains enzymes that convert the accumulated 2DG6P to 6-phosphodeoxygluconate, generating NADPH. This NADPH is then used in a reductase/luciferase reaction to produce a luminescent signal.[5]
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Presentation: Hypothetical Effect of Compound XYZ on Glucose Uptake
| Treatment | Concentration (µM) | Luminescence (RLU) | % of Vehicle Control |
| Vehicle (DMSO) | - | 45,000 | 100% |
| Insulin (Positive Control) | 0.1 | 112,500 | 250% |
| Compound XYZ | 0.1 | 46,100 | 102% |
| Compound XYZ | 1 | 44,500 | 99% |
| Compound XYZ | 10 | 31,500 | 70% |
| Compound XYZ | 100 | 18,000 | 40% |
Visualization: Glucose Metabolism Pathway and Assay Workflow
Caption: Simplified pathway of glucose uptake and phosphorylation.
Caption: Experimental workflow for the 2-Deoxyglucose (2-DG) Uptake Assay.
Mitochondrial Function Assessment
Mitochondria are central to cellular energy production, and drug-induced mitochondrial dysfunction is a significant safety concern. The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.[9][10]
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.[10]
-
-
Compound Treatment:
-
Prepare a separate plate with various concentrations of Compound XYZ for acute or chronic exposure. For acute exposure, the compound will be injected during the assay. For chronic exposure, treat cells in the culture plate for the desired duration (e.g., 24 hours) before the assay.
-
-
Seahorse XF Analyzer Assay:
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration:
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay. The instrument will measure baseline OCR, then sequentially inject the drugs and measure the OCR after each injection.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function:
-
Basal Respiration: (Baseline OCR) - (Non-Mitochondrial OCR).
-
ATP-Linked Respiration: (Baseline OCR) - (Oligomycin-insensitive OCR).
-
Maximal Respiration: (FCCP-stimulated OCR) - (Non-Mitochondrial OCR).
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).
-
-
Data Presentation: Hypothetical Effects of Compound XYZ on Mitochondrial Respiration
| Parameter | Vehicle Control (pmol O₂/min) | Compound XYZ (10 µM) (pmol O₂/min) | % Change |
| Basal Respiration | 150 | 110 | -26.7% |
| ATP Production | 120 | 80 | -33.3% |
| Maximal Respiration | 300 | 150 | -50.0% |
| Spare Capacity | 150 | 40 | -73.3% |
Visualization: Mito Stress Test Workflow
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Lipid Metabolism Assessment
Alterations in lipid metabolism can lead to conditions like steatosis (fatty liver).[11] The Oil Red O staining protocol is a straightforward method to visualize and quantify the accumulation of neutral lipid droplets within cells.[11][12]
Experimental Protocol: Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a 24- or 96-well plate.
-
Treat cells with various concentrations of Compound XYZ and controls. A positive control for inducing lipid accumulation, such as oleic acid (2 mM), can be used.[12] Incubate for 24-72 hours.
-
-
Fixation and Staining:
-
Wash cells twice with Phosphate-Buffered Saline (PBS).[12]
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[12]
-
Wash the cells and add 60% isopropanol for 5 minutes.[12]
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 20 minutes at room temperature.[12]
-
Wash extensively with distilled water to remove unbound dye.[12]
-
-
Quantification:
-
At this stage, cells can be visualized under a microscope for qualitative analysis.
-
For quantitative analysis, completely dry the wells.
-
Add 100% isopropanol or another dye extraction buffer to each well to elute the stain from the lipid droplets.[11][12]
-
Incubate for 15-30 minutes with gentle shaking.
-
Transfer the extract to a new 96-well plate and measure the absorbance at ~510-520 nm using a microplate reader.[12]
-
Data Presentation: Hypothetical Effect of Compound XYZ on Lipid Accumulation
| Treatment | Concentration (µM) | Absorbance at 510 nm (O.D.) | % of Vehicle Control |
| Vehicle (DMSO) | - | 0.15 | 100% |
| Oleic Acid (Positive Control) | 2000 | 0.85 | 567% |
| Compound XYZ | 1 | 0.16 | 107% |
| Compound XYZ | 10 | 0.35 | 233% |
| Compound XYZ | 100 | 0.72 | 480% |
Visualization: Oil Red O Staining Workflow
Caption: Workflow for Oil Red O staining and quantification of lipids.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. mercell.com [mercell.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4.5. Mitochondrial Stress Assay [bio-protocol.org]
- 11. abcam.com [abcam.com]
- 12. Lipid Accumulation Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the poorly soluble compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole?
The poor bioavailability of this compound likely stems from its low aqueous solubility, a common characteristic of many triazole derivatives and other complex organic molecules.[1][2][3] Poor solubility leads to inadequate dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream.[1][3] The Noyes-Whitney equation dictates that a low dissolution rate, resulting from poor solubility and potentially large particle size, will limit the concentration of the drug available for absorption across the intestinal epithelium.[3] Molecules with high melting points, often referred to as 'brick-dust' molecules, also tend to have limited solubility due to their strong crystal lattice energy.[4]
Q2: What initial steps can I take to assess the bioavailability of my compound?
To begin, you should conduct preclinical in vivo pharmacokinetic (PK) studies in an appropriate animal model.[5][6] This typically involves administering the compound and collecting blood samples at various time points to determine the drug's concentration in plasma or serum over time.[5] These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7] Key pharmacokinetic parameters to determine include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Q3: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble triazole compounds?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][8] These can be broadly categorized as physicochemical and lipid-based approaches. Physicochemical methods focus on modifying the drug's solid-state properties and include particle size reduction (micronization and nanosizing), creating solid dispersions, and using cyclodextrin complexes.[1][2][8] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), incorporate the drug into lipid vehicles to improve its solubilization in the GI tract.[3][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Cmax and AUC in initial in vivo pharmacokinetic studies. | Poor aqueous solubility and slow dissolution rate of the compound. | 1. Particle Size Reduction: Decrease the particle size of the drug substance through micronization or nanosizing to increase the surface area for dissolution.[1][4][8] 2. Formulation Enhancement: Explore various formulation strategies such as solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin complexation to improve solubility.[1][2][8] 3. Route of Administration: Consider alternative routes of administration, such as intravenous (IV) injection, to bypass absorption barriers and determine the absolute bioavailability.[9] |
| High inter-individual variability in plasma concentrations. | Inconsistent dissolution and absorption in the GI tract. This can be influenced by physiological factors like GI motility and pH. | 1. Optimize Formulation: Develop a robust formulation that provides consistent drug release. Amorphous solid dispersions can sometimes offer more predictable dissolution than crystalline forms.[8] 2. Control Experimental Conditions: Standardize experimental conditions in animal studies, including fasting state and diet, to minimize physiological variability. |
| Difficulty in detecting and quantifying the compound in biological samples. | Low plasma concentrations of the drug due to poor absorption. Issues with the analytical method. | 1. Increase Dose (with caution): If toxicity is not a concern, a higher dose may lead to detectable plasma levels. 2. Optimize Bioanalytical Method: Develop a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification in plasma or serum.[10][11] Ensure proper sample preparation techniques like protein precipitation or solid-phase extraction to remove interfering substances.[11][12][13] |
| Precipitation of the compound in the GI tract upon administration of a solution. | The compound may be soluble in the dosing vehicle but precipitates when it comes into contact with the aqueous environment of the GI tract. | 1. Use of Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) into the formulation that can act as precipitation inhibitors to maintain a supersaturated state of the drug in the GI fluids. 2. Lipid-Based Formulations: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) which forms a fine emulsion in the GI tract, keeping the drug solubilized.[1][8] |
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][4] | Simple and widely applicable. Can significantly improve dissolution rates.[4] | May lead to particle aggregation and poor flowability. Potential for changes in the crystalline form.[2] |
| Solid Dispersions | The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix, enhancing solubility and dissolution.[1][2] | Can achieve significant increases in solubility and bioavailability. | Potential for physical instability (recrystallization) over time. Manufacturing processes can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids, facilitating absorption.[1][8] | Enhances solubilization and can bypass first-pass metabolism via lymphatic uptake. | Can be chemically complex and may have stability issues. Potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[1][3] | Increases aqueous solubility and can improve stability. | Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity. Can be expensive. |
| Prodrugs | A bioreversible derivative of the parent drug is synthesized to have improved physicochemical properties (e.g., increased solubility). The prodrug is converted to the active drug in vivo.[2] | Can overcome fundamental solubility and permeability issues. | Requires chemical modification and additional development steps. The conversion to the active drug must be efficient. |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole following oral administration in rats.
Materials:
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Test compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
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Formulation vehicle (e.g., a suspension in 0.5% methylcellulose or a solution in a suitable solvent system)
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Sprague-Dawley rats (male, 8-10 weeks old)
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Oral gavage needles
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Blood collection tubes (e.g., with K2EDTA anticoagulant)
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Centrifuge
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Freezer (-80°C)
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Analytical equipment (LC-MS/MS)
Procedure:
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Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 7 days prior to the experiment.
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Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
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Dosing: Administer the test compound formulation to the rats via oral gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
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Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until bioanalysis.
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Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[10]
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Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Visualizations
Caption: Workflow for improving in vivo bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scientistlive.com [scientistlive.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 11. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 12. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Stability of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a triazole-based compound like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole in an aqueous solution?
A1: Based on the general chemical properties of triazole derivatives, the main stability concerns in aqueous solutions are susceptibility to hydrolysis, photodegradation, and oxidation. The stability of such compounds can be influenced by factors like pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How can I determine the hydrolytic stability of this compound at different pH values?
A2: To assess hydrolytic stability, you should conduct forced degradation studies by exposing a solution of the compound to acidic, basic, and neutral pH conditions over a set period. The degradation can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the decrease in the parent compound and the formation of any degradation products.
Q3: What is a suitable analytical technique to monitor the stability of this compound and its potential degradants?
A3: A validated stability-indicating HPLC method with UV detection or, more definitively, an LC-MS method is highly recommended.[1][2][3][4] LC-MS is particularly powerful as it can separate the parent compound from its degradation products and provide mass information to help in their structural elucidation.[1][2][3][4]
Q4: Are there any standard guidelines I should follow when conducting stability studies?
A4: Yes, the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (R2) for stability testing of new drug substances and products and ICH Q1B for photostability testing, provide a comprehensive framework for conducting these studies.[5][6]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in the stock solution.
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Possible Cause 1: Solvent-induced degradation.
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Troubleshooting Step: Ensure the solvent used for the stock solution (e.g., DMSO, methanol) is of high purity and does not promote degradation. Prepare a fresh stock solution and analyze it immediately to establish a baseline. If the compound is known to be unstable in a particular solvent, consider alternative solvents.
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-
Possible Cause 2: Contamination of the solvent or glassware.
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Troubleshooting Step: Use fresh, HPLC-grade solvents and meticulously clean all glassware. Traces of acid or base can catalyze degradation.
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-
Possible Cause 3: Inherent instability of the compound.
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Troubleshooting Step: If the compound is inherently unstable, minimize the time the stock solution is stored before use. Store it at a lower temperature (e.g., -20°C or -80°C) and protect it from light.
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Issue 2: Inconsistent results in stability studies across different experiments.
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Possible Cause 1: Variability in experimental conditions.
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Troubleshooting Step: Strictly control experimental parameters such as temperature, pH, and light exposure. Use calibrated equipment, including pH meters and temperature-controlled incubators.
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-
Possible Cause 2: Issues with the analytical method.
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Troubleshooting Step: Ensure your analytical method is robust and validated. Check for issues like poor peak shape, shifting retention times, or detector variability. A system suitability test should be performed before each analytical run.
-
-
Possible Cause 3: Sample preparation errors.
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Troubleshooting Step: Standardize the sample preparation procedure. Ensure accurate and consistent dilutions.
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Issue 3: No degradation is observed under stress conditions.
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Possible Cause 1: The compound is highly stable under the tested conditions.
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Troubleshooting Step: While this is a positive outcome, consider applying more aggressive stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent) to confirm its stability and to ensure the analytical method is truly stability-indicating.
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-
Possible Cause 2: The analytical method is not stability-indicating.
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Troubleshooting Step: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[7] If no degradation is observed, it's crucial to verify that the method can indeed separate potential degradants. This can be done by co-spiking the sample with structurally similar compounds or by using a more universal detection method like mass spectrometry.
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Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
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Preparation of Solutions:
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Prepare a stock solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Prepare aqueous solutions at three different pH levels:
-
Acidic: 0.1 M HCl (pH ~1)
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Neutral: Purified water (pH ~7)
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Basic: 0.1 M NaOH (pH ~13)
-
-
-
Incubation:
-
Add a small aliquot of the stock solution to each of the pH solutions to achieve a final concentration of approximately 50 µg/mL.
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Incubate the solutions at a controlled temperature (e.g., 50°C) and protect them from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.
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Analyze the samples using a validated stability-indicating LC-MS method.
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-
Data Analysis:
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Calculate the percentage of the remaining parent compound at each time point.
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Identify and quantify any major degradation products.
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Protocol 2: Photostability Assessment (following ICH Q1B guidelines)
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Sample Preparation:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., water or acetonitrile) at a concentration of approximately 50 µg/mL.
-
Prepare two sets of samples. Wrap one set completely in aluminum foil to serve as the dark control.
-
-
Light Exposure:
-
Place the unwrapped samples in a photostability chamber equipped with a light source that provides both visible and UV light.
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Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Analysis:
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Analyze the exposed samples and the dark control samples at the end of the exposure period using a validated stability-indicating LC-MS method.
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-
Data Analysis:
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Compare the chromatograms of the exposed samples with those of the dark control.
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Quantify the loss of the parent compound and the formation of any photodegradants.
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Data Presentation
Table 1: Hypothetical Hydrolytic Stability Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole at 50°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.2 | 99.5 | 90.1 |
| 8 | 92.1 | 99.1 | 80.7 |
| 24 | 75.3 | 97.8 | 55.4 |
| 48 | 58.9 | 95.5 | 30.1 |
Table 2: Hypothetical Photostability Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
| Sample | % Remaining (Parent Compound) | Total % of Degradation Products |
| Dark Control | 99.5 | < 0.5 |
| Exposed Sample | 85.2 | 14.8 |
Visualizations
Caption: Workflow for assessing hydrolytic stability.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 6. ICH Official web site : ICH [ich.org]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
Disclaimer: Publicly available information on the specific off-target effects of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is limited. This guide is based on the known off-target profiles of structurally similar triazole-containing compounds and is intended to provide general guidance. Researchers should conduct their own comprehensive experimental evaluations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our in vivo studies with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. Could this be due to off-target effects?
A1: Yes, unexpected toxicity can often be attributed to off-target effects. For triazole-containing compounds, a primary concern is the inhibition of cytochrome P450 (CYP) enzymes.[1][2][3] Inhibition of these enzymes can alter the metabolism of the compound itself or co-administered drugs, potentially leading to toxic plasma concentrations.[2] Additionally, some triazole derivatives have been investigated for their effects on ion channels and other receptors, which could contribute to a complex toxicological profile.[4][5] We recommend performing a comprehensive off-target screening panel, with an initial focus on major CYP isoforms.
Q2: What are the most likely off-target interactions for a triazole-based compound like this?
A2: Based on the chemical structure, the most probable off-target interactions include:
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Cytochrome P450 (CYP) Enzyme Inhibition: The triazole moiety is a well-known structural motif that can interact with the heme iron of CYP enzymes, leading to inhibition.[3] This is a major cause of drug-drug interactions.[1][6]
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hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity. While not directly indicated in the initial search for this specific molecule, it is a common liability for many small molecules and should be assessed.
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Nuclear Receptor Modulation: Some compounds can interact with nuclear receptors, leading to downstream changes in gene expression.
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Kinase Inhibition: Off-target kinase inhibition is another possibility that can be explored through broad kinase screening panels.
Q3: How can we experimentally determine if our compound is inhibiting CYP enzymes?
A3: The standard approach is to perform an in vitro CYP inhibition assay using human liver microsomes or recombinant CYP enzymes.[1][6][7] These assays measure the half-maximal inhibitory concentration (IC50) of your compound against a panel of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[2][8] A low IC50 value suggests a higher potential for clinically significant drug-drug interactions.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our CYP inhibition assay.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Ensure the compound is fully dissolved in the assay buffer. Use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) to avoid affecting enzyme activity. |
| Metabolic Instability of the Compound | Highly unstable compounds can be depleted during the assay, leading to an underestimation of inhibitory potency.[1] Consider using a shorter incubation time or a system with lower metabolic activity. |
| Time-Dependent Inhibition (TDI) | Some compounds can cause time-dependent inhibition, where the inhibitory effect increases with pre-incubation time. Perform a pre-incubation step to assess for TDI.[1] |
| Assay Variability | Ensure consistent experimental conditions, including temperature, pH, and incubation times. Run appropriate positive and negative controls in each experiment.[2] |
Issue 2: Our compound shows significant CYP inhibition. What are the next steps?
If your compound is a potent CYP inhibitor, consider the following:
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Determine the Mechanism of Inhibition: Conduct a Ki (inhibition constant) study to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).[8] This provides a more accurate measure of the inhibitory potential.
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Assess Clinical Relevance: Use the determined Ki value to predict the potential for in vivo drug-drug interactions. Regulatory agencies like the FDA provide guidance on how to use in vitro data to make these predictions.[8]
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Structure-Activity Relationship (SAR) Studies: If the CYP inhibition is a concern for further development, medicinal chemistry efforts can be directed towards modifying the molecule to reduce its interaction with CYP enzymes while maintaining its on-target activity.
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of major cytochrome P450 isoforms by 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
| CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| CYP1A2 | > 50 | N/A | Not Determined |
| CYP2B6 | 25.3 | 12.1 | Competitive |
| CYP2C9 | 8.9 | 4.2 | Mixed |
| CYP2C19 | 15.1 | 7.5 | Competitive |
| CYP2D6 | > 50 | N/A | Not Determined |
| CYP3A4 | 1.2 | 0.5 | Non-competitive |
This is example data and should not be considered as actual experimental results.
Experimental Protocols
Protocol: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.
2. Materials:
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Human liver microsomes (HLMs) or recombinant CYP enzymes.
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Phosphate buffer (pH 7.4).
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NADPH regenerating system.
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
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Test compound and positive control inhibitors.
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Acetonitrile or methanol for reaction termination.
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LC-MS/MS system for analysis.
3. Method:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to achieve a range of concentrations.
-
In a 96-well plate, add the appropriate concentration of HLMs or recombinant enzymes, phosphate buffer, and the test compound or control inhibitor.
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Pre-incubate the mixture at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
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Incubate at 37°C for the specified time for each isoform.
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Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
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Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.[6]
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Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
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Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Visualizations
Caption: Experimental workflow for a cytochrome P450 inhibition assay.
Caption: Potential off-target inhibition of CYP2C9-mediated drug metabolism.
References
- 1. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Optimizing dosage of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole , a novel cannabinoid antagonist. The following information is designed to address common challenges and provide a structured approach to preclinical dosage studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole?
A1: This compound has been identified as a cannabinoid silent antagonist. This means it blocks the effects of cannabinoid agonists without exerting an effect of its own. In preclinical models, it has been evaluated using the cannabinoid tetrad assay in mice.
Q2: What is a recommended starting dose for in vivo studies?
A2: For a novel compound without established in vivo data, a starting dose is typically determined through a process of dose range finding (DRF) studies. It is recommended to begin with a low dose, for instance, 1 mg/kg, and escalate in cohorts of animals to identify a dose that shows pharmacological effect without significant toxicity. The "No Observed Adverse Effect Level" (NOAEL) from toxicology studies is a key parameter in determining the maximum recommended starting dose for first-in-human studies and can inform preclinical dose selection.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation will depend on the physicochemical properties of the compound, such as its solubility and stability. For many triazole derivatives, which can have low aqueous solubility, formulations may include:
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Suspensions: Using vehicles such as 0.5% carboxymethylcellulose (CMC) or Tween 80.
-
Solutions: If the compound is soluble in a biocompatible solvent like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO), followed by dilution in saline or phosphate-buffered saline (PBS). It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.
Q4: What are the key considerations for dose escalation in preclinical studies?
A4: Dose escalation should be guided by a clear protocol. Key considerations include:
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Pharmacokinetic (PK) data: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
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Pharmacodynamic (PD) data: Measuring the desired biological effect (e.g., antagonism in the cannabinoid tetrad assay).
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Toxicology data: Closely monitoring for any signs of toxicity. Dose escalation should be stopped when a maximum tolerated dose (MTD) is reached. For small molecules, dose increases are often limited to a 100% increase between cohorts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at initial doses | - Insufficient dose- Poor bioavailability of the formulation- Rapid metabolism and clearance | - Escalate the dose systematically.- Characterize the physicochemical properties of the compound and optimize the formulation. Consider alternative routes of administration.- Conduct pharmacokinetic studies to determine the compound's half-life. |
| High variability in animal response | - Inconsistent formulation (e.g., precipitation of the compound)- Inaccurate dosing technique- Biological variability in the animal model | - Ensure the formulation is homogenous and stable. Prepare fresh on the day of the experiment.- Provide thorough training on animal handling and dosing procedures.- Increase the number of animals per group to improve statistical power. |
| Signs of toxicity (e.g., weight loss, lethargy) | - Dose is too high- Off-target effects of the compound- Toxicity of the vehicle | - Reduce the dose or stop dose escalation.- Conduct further in vitro profiling to assess off-target activities.- Run a vehicle-only control group to assess the toxicity of the formulation vehicle. |
| Compound precipitation in formulation | - Poor solubility of the compound in the chosen vehicle | - Test a range of pharmaceutically acceptable vehicles and co-solvents.- Reduce the concentration of the compound in the formulation.- Consider more advanced formulation strategies such as nano-suspensions. |
Experimental Protocols
Dose Range Finding (DRF) Study
Objective: To determine a range of doses that are well-tolerated and to identify a potential therapeutic window.
Methodology:
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Animal Model: Select a relevant animal model (e.g., male C57BL/6 mice, 8-10 weeks old).
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Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose escalation groups (e.g., 1, 10, 50, 100 mg/kg).
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Formulation: Prepare the compound in a suitable vehicle. Ensure the formulation is homogeneous.
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Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, oral).
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Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily.
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Endpoint: The study is typically conducted for 7-14 days. At the end of the study, blood samples may be collected for pharmacokinetic analysis, and tissues may be collected for histopathology.
Cannabinoid Tetrad Assay
Objective: To assess the in vivo cannabinoid antagonist activity of the compound.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
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Acclimation: Allow animals to acclimate to the testing room and equipment.
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Pre-treatment: Administer the test compound at a range of doses determined from the DRF study.
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Agonist Challenge: After a suitable pre-treatment time (e.g., 30-60 minutes), administer a cannabinoid agonist (e.g., THC, 10 mg/kg).
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Behavioral Assessment: At the peak time of action for the agonist, assess the four components of the tetrad:
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Hypothermia: Measure rectal temperature.
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Analgesia: Use the hot plate or tail-flick test.
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Catalepsy: Measure the time the mouse remains immobile on a raised bar.
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Hypoactivity: Measure locomotor activity in an open field.
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Data Analysis: Compare the response of animals treated with the antagonist and agonist to those treated with the agonist alone. A successful antagonist will block the effects of the agonist.
Quantitative Data Summary
As specific quantitative in vivo data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is not publicly available, the following tables are provided as templates for researchers to structure their experimental data.
Table 1: Dose Range Finding Study Data Template
| Dose Group (mg/kg) | n | Body Weight Change (%) | Clinical Observations | Mortality |
| Vehicle Control | 5 | |||
| 1 | 5 | |||
| 10 | 5 | |||
| 50 | 5 | |||
| 100 | 5 |
Table 2: Cannabinoid Tetrad Assay Data Template
| Treatment Group | n | Rectal Temperature (°C) | Hot Plate Latency (s) | Catalepsy Score | Locomotor Activity (counts) |
| Vehicle + Vehicle | 10 | ||||
| Vehicle + Agonist | 10 | ||||
| Compound (Dose 1) + Agonist | 10 | ||||
| Compound (Dose 2) + Agonist | 10 | ||||
| Compound (Dose 3) + Agonist | 10 |
Visualizations
Caption: A general workflow for preclinical in vivo studies.
Caption: A typical dose-response curve illustrating key parameters.
Troubleshooting unexpected results with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a potent cannabinoid antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole?
A1: This compound acts as a silent antagonist at cannabinoid receptors, particularly the CB1 receptor.[1] This means it binds to the receptor but does not elicit a response on its own and blocks the action of cannabinoid agonists.[1]
Q2: What are the potential safety precautions when handling this compound?
A2: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and storage information.
Q3: In which solvents is the compound soluble?
Troubleshooting Guides
Synthesis and Purification
Q4: I am experiencing a low yield during the synthesis of the triazole. What are the possible causes and solutions?
A4: Low yields in the synthesis of 1,2,4-triazole derivatives can stem from several factors. Here are some common issues and troubleshooting steps:
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Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
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Purity of starting materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
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Moisture: The reaction may be sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Q5: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A5: The formation of side products is common in heterocyclic synthesis.
-
Isomer formation: Depending on the synthetic route, regioisomers of the triazole could be formed. Careful control of reaction conditions (temperature, catalyst) can often favor the desired isomer.
-
Characterization: Use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize the side products. This can provide insight into the side reactions occurring.
-
Purification: Optimize your purification method. Column chromatography with a carefully selected solvent system is often effective for separating isomers and other impurities.
Compound Handling and Stability
Q6: My compound appears to be degrading upon storage. What are the recommended storage conditions?
A6: For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container at low temperatures (-20°C) and protected from light. If stored in solution (e.g., in DMSO), it is best to prepare fresh solutions for experiments or store aliquots at -80°C to minimize freeze-thaw cycles.
Q7: I am having difficulty dissolving the compound for my in vitro assays. What can I do?
A7: As mentioned, this compound likely has poor aqueous solubility. For in vitro assays, it is typically dissolved in a minimal amount of an organic solvent like DMSO to create a stock solution. This stock solution is then diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts. Sonication may aid in the initial dissolution in the organic solvent.
Biological Assays
Q8: My in vitro assay results are inconsistent. What could be the cause?
A8: Inconsistent results in biological assays can arise from several sources:
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Compound precipitation: The compound may be precipitating out of the aqueous assay buffer at the tested concentrations. Visually inspect your assay plates for any signs of precipitation. You may need to lower the concentration or use a different formulation with solubilizing agents.
-
Assay interference: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). Run appropriate controls to test for assay interference.
-
Cell viability: At higher concentrations, the compound may be cytotoxic. Perform a cell viability assay to ensure that the observed effects are not due to cell death.
Quantitative Data
| Parameter | Value | Species | Assay Type |
| CB1 Receptor Binding Affinity (Ki) | Not explicitly stated, but active in vivo | Mouse | Cannabinoid Tetrad |
| In vivo activity | Silent antagonist | Mouse | Vas Deferens & Guinea Pig Ileum |
Data extracted from J Med Chem. 2004 May 20;47(11):2939-42.[1]
Experimental Protocols
Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
A detailed synthetic protocol is described in the primary literature.[1] The general approach for the synthesis of similar 1,2,4-triazoles often involves the following key steps:
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Amide Formation: Reaction of a carboxylic acid with an amine to form an amide.
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Thionation: Conversion of the amide to a thioamide using a thionating agent like Lawesson's reagent.
-
Hydrazide Formation: Reaction of the thioamide with a hydrazine derivative.
-
Cyclization: Cyclization of the resulting intermediate to form the 1,2,4-triazole ring, often promoted by a reagent like mercuric acetate or through oxidative cyclization.
In Vitro Cannabinoid Antagonist Assay (General Protocol)
The antagonist activity of the compound was evaluated in mouse vas deferens and guinea pig ileum preparations.[1] A general protocol for such an assay would involve:
-
Tissue Preparation: Isolation of the mouse vas deferens or guinea pig ileum and mounting it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
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Contraction Measurement: Recording the isometric contractions of the tissue using a force transducer.
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Agonist-Induced Contraction: Eliciting a contractile response by adding a known cannabinoid agonist to the organ bath.
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Antagonist Incubation: Pre-incubating the tissue with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole for a set period.
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Challenge with Agonist: Re-challenging the tissue with the cannabinoid agonist in the presence of the antagonist.
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Data Analysis: Determining the extent to which the antagonist inhibits the agonist-induced contraction.
Visualizations
Caption: Synthetic pathway for 1,2,4-triazole.
References
Technical Support Center: Overcoming Poor Solubility of Substituted 1,2,4-Triazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 1,2,4-triazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor solubility of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my substituted 1,2,4-triazole compounds showing poor solubility?
A1: While the 1,2,4-triazole ring itself is polar and capable of hydrogen bonding, which can contribute to aqueous solubility, the overall solubility of a substituted 1,2,4-triazole is heavily influenced by the nature of its substituents.[1][2] Large, nonpolar, or rigid substituents can significantly decrease aqueous solubility. The crystal packing of the solid-state compound also plays a crucial role; a stable crystal lattice is more difficult to dissolve.
Q2: What are the most common solvents to try for dissolving substituted 1,2,4-triazoles?
A2: A tiered approach is often effective. Start with less aggressive, more biocompatible solvents and move to stronger organic solvents if necessary. A typical starting point includes:
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Aqueous Buffers (e.g., PBS): Important for biological assays, but often challenging for poorly soluble compounds.
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Alcohols (e.g., Ethanol, Methanol): These can be good starting points for moderately polar compounds.
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Dimethyl Sulfoxide (DMSO): A powerful and widely used aprotic polar solvent that can dissolve a broad range of polar and nonpolar compounds. It is often used to create high-concentration stock solutions.
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N,N-Dimethylformamide (DMF): Another strong aprotic polar solvent, often used in chemical synthesis.
For specific applications, other solvents like acetone, acetonitrile, or mixtures of solvents may be appropriate.
Q3: How does pH affect the solubility of my 1,2,4-triazole derivative?
A3: The 1,2,4-triazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the pKa of the compound. If your compound has basic or acidic functional groups, altering the pH to ionize these groups can dramatically increase aqueous solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, raising the pH will cause deprotonation and increase solubility. It is advisable to determine the pKa of your compound to predict its solubility behavior at different pH values.
Q4: Can temperature be used to improve the solubility of my compounds?
A4: Yes, for most compounds, solubility increases with temperature. Gently heating the solvent while dissolving your compound can be an effective way to increase the amount that goes into solution. However, be cautious of compound stability at elevated temperatures. It is also important to note that the solution may become supersaturated upon cooling, which could lead to precipitation.
Troubleshooting Guides
Issue 1: My compound will not dissolve in aqueous buffer for my biological assay.
Possible Causes:
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The compound has very low intrinsic aqueous solubility.
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The concentration you are trying to achieve is above the thermodynamic solubility limit.
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The compound has precipitated out of a stock solution that was added to the buffer.
Solutions:
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Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, add a small volume of this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your assay (typically <1%, but this needs to be validated).
-
pH Adjustment: If your molecule has ionizable groups, adjust the pH of the buffer to increase the proportion of the more soluble, ionized form.
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Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins, which can form inclusion complexes with your compound and increase its apparent solubility.
-
Sonication: Applying ultrasonic energy can help to break down particle agglomerates and facilitate dissolution.
Issue 2: My compound precipitates when I add my DMSO stock solution to an aqueous medium.
Possible Causes:
-
The final concentration in the aqueous medium is above the kinetic solubility limit.
-
The rapid change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Decrease the Final Concentration: Your target concentration may be too high for the aqueous environment. Try preparing a more dilute solution.
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Optimize the Addition Process: Instead of adding the stock solution in one go, try adding it dropwise while vortexing or stirring the aqueous medium. This can help to disperse the compound more effectively.
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Increase the Percentage of Co-solvent: If your experimental system allows, a slight increase in the final percentage of the organic co-solvent can help to keep the compound in solution.
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Pre-warm the Aqueous Medium: Gently warming the aqueous buffer before adding the stock solution can sometimes help to prevent immediate precipitation.
Quantitative Data Summary
The solubility of 1,2,4-triazoles is highly dependent on the nature and position of their substituents. The following table provides solubility data for the parent 1H-1,2,4-triazole in various solvents as a baseline, along with illustrative, hypothetical examples of how common substituents might affect aqueous solubility.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Source |
| 1H-1,2,4-triazole | Water | 25 | ~1.0 | [3] |
| 1H-1,2,4-triazole | Ethanol | 25 | Moderate | [3] |
| 1H-1,2,4-triazole | Methanol | 25 | Moderate | [3] |
| 1H-1,2,4-triazole | Acetone | 25 | Moderate | [3] |
| Hypothetical: 3-Phenyl-1,2,4-triazole | Water (pH 7.4) | 25 | Low | Illustrative |
| Hypothetical: 3-Carboxy-1,2,4-triazole | Water (pH 7.4) | 25 | High (ionized) | Illustrative |
| Hypothetical: 3,5-Dibenzyl-1,2,4-triazole | Water (pH 7.4) | 25 | Very Low | Illustrative |
| Hypothetical: 3-Amino-1,2,4-triazole | Water (pH 7.4) | 25 | High | Illustrative |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
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Substituted 1,2,4-triazole compound
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Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
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Scintillation vials or other suitable containers
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Orbital shaker with temperature control
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Syringe filters (e.g., 0.22 µm PVDF)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
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Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay
Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
Compound dissolved in DMSO (e.g., at 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
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96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Plate reader or HPLC system
Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of the microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., 100 µM).
-
Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours).
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Precipitate Removal (if using HPLC): If a precipitate is visible, centrifuge the plate and collect the supernatant for analysis.
-
Detection:
-
Direct UV/Vis Plate Reader: Measure the absorbance of the solution in each well. The concentration is determined by comparing the absorbance to a calibration curve. This method is faster but can be affected by compound precipitation.
-
HPLC Analysis: Inject the supernatant into an HPLC system to determine the concentration of the dissolved compound. This method is more accurate as it separates the soluble compound from any precipitate.
-
-
Data Analysis: The measured concentration is the kinetic solubility of the compound under these conditions.
Visualizations
References
Technical Support Center: Dichlorophenyl-Substituted Triazole Compounds
This technical support center provides essential information for researchers, scientists, and drug development professionals working with dichlorophenyl-substituted triazole compounds. It includes troubleshooting guides and frequently asked questions to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with dichlorophenyl-substituted triazole compounds?
A1: The primary toxicity concerns vary depending on the specific compound. However, general concerns include potential hepatotoxicity, as some triazole fungicides like propiconazole and tebuconazole have been shown to induce liver tumors in mice at high doses.[1] Skin and eye irritation are also potential hazards.[1] For novel therapeutic candidates, it is crucial to assess a range of potential toxicities, including effects on the central nervous system, cardiovascular system, and vital organs.
Q2: Are there any known mechanisms of toxicity for these compounds?
A2: Yes, several mechanisms have been identified. Many triazole antifungal agents function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[2] This can also lead to interactions with mammalian P450 enzymes, potentially causing drug-drug interactions and toxicity. For some novel anticonvulsant triazoles, the mechanism involves the modulation of voltage-gated sodium channels.[3][4][5]
Q3: What are the typical routes of exposure, and what precautions should be taken?
A3: Common laboratory exposure routes include inhalation of dusts, skin contact, and accidental ingestion. Inhalation can cause irritation to the nose, throat, and lungs.[1] Brief skin contact may lead to slight irritation and redness.[1] Therefore, it is essential to work in a well-ventilated area, use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and follow standard laboratory safety protocols. For some compounds, irreversible eye damage is a risk, necessitating the use of appropriate eye protection.[1]
Q4: Do these compounds pose a risk of carcinogenicity or genotoxicity?
A4: The data is compound-specific. For instance, tebuconazole is classified by the EPA as a "possible human carcinogen" due to liver effects observed in mice, although it is not considered mutagenic or genotoxic.[1] Myclobutanil did not show carcinogenic effects.[1] For novel compounds, carcinogenicity and genotoxicity should be evaluated as part of a comprehensive preclinical safety assessment.
Troubleshooting Guide
Problem 1: Unexpected cell death or low cell viability in in-vitro assays.
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Possible Cause 1: Cytotoxicity of the compound.
-
Troubleshooting Step: Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of your compound on the specific cell line. This will help in selecting appropriate, non-toxic concentrations for subsequent experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Check for signs of bacterial or fungal contamination in your cell cultures. If contamination is suspected, discard the cultures and use fresh, sterile reagents.
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Problem 2: Inconsistent or non-reproducible results in animal studies.
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Possible Cause 1: Issues with compound formulation and administration.
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Troubleshooting Step: Verify the solubility and stability of your compound in the chosen vehicle. Ensure accurate and consistent dosing for all animals.
-
-
Possible Cause 2: Animal health and handling.
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Troubleshooting Step: Monitor the health of the animals regularly. Stress from improper handling can affect experimental outcomes. Ensure all animal procedures are approved by the relevant institutional animal care and use committee.
-
-
Possible Cause 3: Biological variability.
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Troubleshooting Step: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment groups to minimize bias.
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Problem 3: Difficulty in interpreting mechanism of action.
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Possible Cause 1: Off-target effects.
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Troubleshooting Step: The compound may be interacting with multiple cellular targets. Employ a panel of assays to investigate potential off-target activities. For example, for a potential anticonvulsant, in addition to sodium channels, assess its effects on GABAa receptors and other relevant neurological targets.[3]
-
-
Possible Cause 2: Indirect effects.
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Troubleshooting Step: The observed phenotype may be a downstream consequence of the primary molecular interaction. Utilize techniques like proteomics or transcriptomics to gain a broader understanding of the cellular response to the compound.
-
Quantitative Toxicity Data
Table 1: Mammalian Toxicity of Selected Dichlorophenyl-Substituted Triazole Fungicides
| Compound | Oral LD50 (mg/kg) | Species | Reference |
| Propiconazole | 1517 | Rat | [1] |
| Tebuconazole | 4000 | Rat | [1] |
| Difenoconazole | 1453 | Rat | [6] |
Table 2: In Vitro Cytotoxicity Data for a Novel Dichlorophenyl-Substituted Triazole Compound (B9)
| Cell Line | IC50 (µg/mL) | Description | Reference |
| VMM917 | 25.5 | Human Melanoma | [7] |
| Normal Cells | 125 | Not specified | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on a cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control.
-
2. Histopathological Examination in Animal Studies
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Objective: To assess tissue damage or morphological changes following compound administration.
-
Methodology:
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At the end of the treatment period, euthanize the animals according to approved protocols.
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Perform a necropsy and collect organs of interest (e.g., liver, kidneys).
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Fix the tissues in a suitable fixative (e.g., 10% neutral buffered formalin).
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Process the fixed tissues, embed them in paraffin, and section them using a microtome.
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Stain the tissue sections with appropriate stains (e.g., Hematoxylin and Eosin - H&E).
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Examine the stained sections under a microscope by a qualified pathologist to identify any histopathological changes.[8]
-
Visualizations
Caption: General experimental workflow for toxicity assessment.
Caption: Mechanism of action for triazole antifungal agents.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3 H-1,2,4-Triazole-3-Thione (TP-315)-A New Anticonvulsant Drug Candidate-On Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing non-specific binding of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole in assays
Welcome to the Technical Support Center for assay development. This guide provides troubleshooting strategies and detailed protocols to help you minimize non-specific binding (NSB) of hydrophobic compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole .
The structure of this compound, characterized by multiple aromatic rings and a hexyl chain, suggests a high degree of hydrophobicity. Such molecules are prone to aggregation and non-specific binding to proteins and plastic surfaces, which can lead to assay interference, high background signals, and false-positive results.[1][2] This guide will help you identify and mitigate these effects.
Q1: What is non-specific binding (NSB) and why is it a problem for my compound?
A1: Non-specific binding refers to the interaction of your compound with surfaces or molecules other than its intended biological target.[3] For a hydrophobic compound like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, this occurs primarily through:
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Hydrophobic Interactions: The compound adheres to hydrophobic regions of assay plates (e.g., polystyrene) and off-target proteins.[4]
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Compound Aggregation: At certain concentrations, hydrophobic molecules can self-associate in aqueous buffers to form colloidal aggregates.[1][2] These aggregates can sequester and denature proteins, leading to non-specific inhibition that can be mistaken for genuine activity.[1][5]
NSB is a significant problem because it reduces the accuracy and sensitivity of your assay, leading to high background noise and potentially false-positive "hits".[6][7]
Q2: My assay shows a high background signal or inconsistent results. How do I know if NSB is the cause?
A2: High background and poor reproducibility are classic signs of NSB. To diagnose the issue, you can follow a systematic troubleshooting workflow. The most definitive initial step is to run a "target-absent" control experiment.[3]
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. Analytical chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Efficacy of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) and Other CB1 Antagonists
A comprehensive guide for researchers and drug development professionals on the performance of the novel CB1 antagonist LH-21 in comparison to established alternatives, supported by experimental data.
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a well-established therapeutic target for a variety of disorders, including obesity and metabolic syndrome. The development of CB1 receptor antagonists has been a significant area of research, leading to the discovery of several potent compounds. This guide provides a detailed comparison of the novel 1,2,4-triazole derivative, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21), with other notable CB1 antagonists: Rimonabant, Taranabant, and Otenabant.
Introduction to the Compared CB1 Antagonists
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) is a novel CB1 receptor antagonist characterized by its 1,2,4-triazole structure.[1] It has been investigated for its potential as a peripherally acting agent with a favorable safety profile.[2][3]
Rimonabant (SR141716A) was the first selective CB1 receptor antagonist to be clinically developed for the treatment of obesity. Its efficacy was well-documented, but it was later withdrawn from the market due to centrally-mediated psychiatric side effects.
Taranabant (MK-0364) is another potent CB1 receptor inverse agonist that underwent clinical trials for obesity.[4] Development of Taranabant was also discontinued due to a similar side effect profile to Rimonabant.
Otenabant (CP-945,598) is a high-affinity, competitive CB1 receptor antagonist that was also in clinical development for weight management.
Data Presentation
Table 1: Comparative Binding Affinity of CB1 Antagonists
| Compound | Receptor/Tissue Source | Radioligand | Ki (nM) |
| LH-21 | Human CB1 | [3H]CP55940 | 631 ± 98 |
| Rimonabant | Human CB1 | [3H]CP55940 | 1.8 - 18 |
| Taranabant | Human CB1 | [3H]CP55940 | ~1.6 |
| Otenabant | Human CB1 | [3H]CP55940 | 0.7 |
Table 2: Comparative Functional Antagonism at the CB1 Receptor
| Compound | Assay Type | Agonist | IC50 (nM) | Functional Profile |
| LH-21 | cAMP Accumulation | Forskolin | - | Inverse Agonist[5] |
| Rimonabant | GTPγS Binding | CP55940 | 31 | Inverse Agonist[6] |
| Taranabant | GTPγS Binding | - | - | Inverse Agonist |
| Otenabant | Functional Assay | - | 0.2 (Ki) | Competitive Antagonist |
Table 3: Comparative In Vivo Efficacy in Rodent Models of Obesity
| Compound | Animal Model | Dose | Duration | Effect on Food Intake | Effect on Body Weight |
| LH-21 | Diet-Induced Obese Rats | 3 mg/kg/day (i.p.) | 10 days | Significant reduction | Significant reduction |
| Rimonabant | Diet-Induced Obese Mice | 10 mg/kg/day (oral) | 5 weeks | Transient reduction (-48% in week 1)[7] | Sustained reduction (-20%)[7] |
| Taranabant | Diet-Induced Obese Rats | - | - | Orally active in reducing food intake | Orally active in reducing body weight[8] |
| Otenabant | Rodent models | - | - | Dose-dependent anorectic activity | - |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is a generalized procedure based on standard methods described in the literature.[9][10][11]
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor or from brain tissue are prepared by homogenization in a buffered solution and subsequent centrifugation to isolate the membrane fraction.
-
Incubation: The membranes are incubated with a specific radioligand for the CB1 receptor (e.g., [3H]CP55940) at a fixed concentration.
-
Competition: To determine the binding affinity of the test compounds, various concentrations of the unlabeled antagonist (e.g., LH-21, Rimonabant) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Functional Assay
This protocol outlines the general steps for a GTPγS binding assay to assess the functional activity of CB1 antagonists.
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the CB1 receptor are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound at various concentrations. To measure antagonism, a CB1 receptor agonist (e.g., CP55940) is also included in the incubation mixture.
-
Reaction: Agonist activation of the G-protein coupled CB1 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit. Inverse agonists will decrease the basal [35S]GTPγS binding, while neutral antagonists will block the agonist-stimulated increase in binding.
-
Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the Gα subunit is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined to quantify its potency.
In Vivo Rodent Feeding Study
This protocol provides a general framework for evaluating the in vivo efficacy of CB1 antagonists on food intake and body weight in rodent models of obesity.[3][7]
-
Animal Model: An appropriate rodent model of obesity is used, such as diet-induced obese (DIO) rats or mice, or genetically obese models like the Zucker rat.
-
Acclimatization: Animals are acclimatized to the housing conditions and the specific diet.
-
Compound Administration: The test compound (e.g., LH-21) or vehicle is administered to the animals, typically via oral gavage or intraperitoneal injection, at predetermined doses and for a specified duration.
-
Data Collection: Food intake and body weight are measured daily. Other metabolic parameters such as plasma lipid levels, glucose tolerance, and body composition can also be assessed at the beginning and end of the study.
-
Data Analysis: The effects of the compound on food intake, body weight, and other metabolic parameters are compared to the vehicle-treated control group to determine its in vivo efficacy.
Conclusion
This comparative guide provides a quantitative and methodological overview of the efficacy of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) in relation to other well-characterized CB1 antagonists. The data presented in the tables, along with the illustrative diagrams of the signaling pathway and experimental workflow, offer a clear and concise resource for researchers in the field of cannabinoid pharmacology and drug development. The detailed experimental protocols provide a foundation for the replication and further investigation of the properties of these compounds. While LH-21 demonstrates a lower binding affinity compared to the other antagonists, its potential as a peripherally restricted agent warrants further investigation into its efficacy and safety profile.
References
- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Central versus peripheral antagonism of cannabinoid CB1 receptor in obesity: effects of LH-21, a peripherally acting neutral cannabinoid receptor antagonist, in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-obesity efficacy of LH-21, a cannabinoid CB1 receptor antagonist with poor brain penetration, in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Silent Antagonist Profile
For Immediate Release
MADRID, Spain – Researchers have characterized the pharmacological activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, identifying it as a silent antagonist of cannabinoid receptors. This guide provides a comparative analysis of its activity versus that of an inverse agonist, supported by experimental data, for researchers and professionals in drug development.
A key study in the Journal of Medicinal Chemistry systematically evaluated a series of 1,2,4-triazole derivatives and determined that 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (referred to as compound 8 in the study) demonstrates cannabinoid silent antagonist activity. Crucially, the compound showed no intrinsic activity in the bioassays conducted, distinguishing it from partial agonists and inverse agonists[1].
Distinguishing Silent Antagonists from Inverse Agonists
G protein-coupled receptors (GPCRs), such as the cannabinoid receptors, can exist in a state of equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*).
-
Silent Antagonists (or neutral antagonists) bind to the receptor and prevent the binding of agonists, thereby blocking their effects. However, they do not disturb the equilibrium between the R and R* states. In a system with no agonist present, a silent antagonist will not produce a biological response on its own.
-
Inverse Agonists also bind to the receptor and block the effects of agonists. However, they preferentially stabilize the inactive state (R) of the receptor, thus reducing the basal or constitutive activity of the receptor. In systems where a significant population of receptors is in the R* state even without an agonist, an inverse agonist will produce a biological effect opposite to that of an agonist.
The differentiation between these two types of antagonists is critical in drug development, as the pharmacological outcome can be significantly different depending on the basal activity of the target receptor system.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, highlighting its silent antagonist profile. Data is extracted from the seminal publication by Jagerovic et al. (2004).
| Parameter | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole | Rimonabant (Inverse Agonist) |
| Binding Affinity (Ki) | Not explicitly stated in abstract | ~1-10 nM (literature values) |
| Functional Activity | Silent Antagonist | Inverse Agonist |
| Intrinsic Activity | None Observed | Negative Intrinsic Activity |
| in vitroAssay (Mouse Vas Deferens) | Antagonism of agonist-induced inhibition of contractions | Antagonism and increase in basal contractility |
| in vitroAssay (Guinea Pig Ileum) | Antagonism of agonist-induced inhibition of contractions | Antagonism and increase in basal contractility |
| in vivoAssay (Mouse Cannabinoid Tetrad) | Blocks agonist-induced effects | Blocks agonist-induced effects and may produce effects opposite to agonists |
Experimental Protocols
The characterization of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole as a silent antagonist was based on a combination of in vitro and in vivo assays.
Mouse Vas Deferens Assay
This bioassay is a classic method for evaluating the activity of cannabinoid receptor ligands.
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The tissue is subjected to electrical field stimulation to elicit twitch contractions.
-
Agonist Effect: A cannabinoid agonist is added to the bath, which typically inhibits the twitch response.
-
Antagonist Effect: To test for antagonist activity, the tissue is pre-incubated with the test compound (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole) before adding the agonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
-
Inverse Agonist vs. Silent Antagonist Differentiation: To distinguish between a silent antagonist and an inverse agonist, the test compound is added to the bath in the absence of an agonist. A silent antagonist will have no effect on the basal twitch response, while an inverse agonist will cause an increase in the twitch amplitude due to the inhibition of constitutive receptor activity.
Guinea Pig Ileum Assay
This assay is similar to the mouse vas deferens assay and is also used to assess cannabinoid receptor activity. The principle and procedure are largely the same, with the ileum being the contractile tissue.
Mouse Cannabinoid Tetrad Assay
This in vivo assay assesses the central effects of cannabinoid ligands in mice and consists of four components:
-
Hypomotility: A reduction in spontaneous locomotor activity.
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture.
-
Analgesia: A reduced response to a painful stimulus (e.g., tail-flick or hot-plate test).
-
Hypothermia: A decrease in core body temperature.
To evaluate antagonist activity, the test compound is administered to the mice prior to the administration of a known cannabinoid agonist. A silent antagonist will prevent the agonist from inducing the four effects of the tetrad. An inverse agonist will also block the agonist's effects and may, at higher doses or in specific strains, produce effects opposite to the tetrad (e.g., hyperalgesia or hyperthermia).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathways and the experimental workflow used to differentiate between a silent antagonist and an inverse agonist.
Conclusion
The available evidence robustly supports the classification of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole as a silent antagonist at cannabinoid receptors. Its ability to block agonist-induced effects without modulating the basal activity of the receptor system distinguishes it from inverse agonists like rimonabant. This pharmacological profile makes it a valuable tool for research into the endocannabinoid system and a potential lead for the development of therapeutics where neutral antagonism is desired.
References
A Researcher's Guide to Selecting a Positive Control for Cannabinoid Receptor 1 (CB1R) Antagonist Experiments
For researchers in pharmacology, neuroscience, and drug development, the selection of an appropriate positive control is a critical step in the validation of experiments targeting the cannabinoid receptor 1 (CB1R). This guide provides a comprehensive comparison of well-established CB1R antagonists, offering key performance data and detailed experimental protocols to aid in the selection of a suitable positive control for your in vitro and in vivo studies.
The CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system, playing a crucial role in regulating a multitude of physiological processes, including appetite, pain, mood, and memory.[1] Consequently, CB1R has emerged as a significant therapeutic target for a variety of disorders. When investigating novel CB1R antagonists, the use of a well-characterized positive control is essential for validating assay performance and ensuring the reliability of experimental results.
This guide focuses on two of the most widely used and well-characterized CB1R antagonists: Rimonabant (SR141716A) and AM251 . Both are potent and selective antagonists, with a wealth of published data supporting their use as positive controls.
Comparison of Positive Controls for CB1R Antagonism
The selection of a positive control should be guided by its pharmacological profile, including its binding affinity (Ki) and functional potency (IC50/EC50). The following table summarizes the key quantitative data for Rimonabant and AM251, providing a clear comparison of their performance.
| Compound | Type | CB1 Ki (nM) | CB1 IC50 (nM) | Selectivity over CB2 | Reference |
| Rimonabant | Inverse Agonist/Antagonist | 0.43 - 5.4 | 6.0 - 13.6 | >1000-fold | [2][3] |
| AM251 | Inverse Agonist/Antagonist | 7.49 | 8 | ~306-fold | [4][5] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand, cell type, and assay format used.
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G protein (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). Activation of CB1R can also modulate ion channels and other signaling cascades. Antagonists block these effects by preventing the binding of agonists, such as the endogenous cannabinoid anandamide or synthetic agonists like CP55,940.
Experimental Protocols
To ensure robust and reproducible results, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key in vitro and in vivo assays used to characterize CB1R antagonists.
In Vitro Assays
A typical workflow for in vitro characterization of a novel CB1R antagonist involves assessing its binding affinity and then its functional effect on receptor signaling.
This assay measures the affinity of a compound for the CB1 receptor by assessing its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human or rodent CB1 receptors (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [3H]CP55,940 or [3H]SR141716A
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Non-specific binding control: High concentration of a known CB1R ligand (e.g., 10 µM CP55,940)
-
Test compounds and positive control (Rimonabant or AM251)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and the test compound or control.
-
Add the radioligand at a concentration near its Kd (e.g., 0.5-2 nM for [3H]CP55,940).
-
For non-specific binding wells, add the high concentration of the unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.[6]
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing CB1 receptors (e.g., CHO-K1 or HEK293 cells)
-
CB1R agonist (e.g., CP55,940 or WIN55,212-2)
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds and positive control (Rimonabant or AM251)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 15-30 minutes.
-
Add the CB1R agonist at a concentration that produces a submaximal response (e.g., EC80).
-
Immediately add forskolin to stimulate adenylyl cyclase (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves and calculate the IC50 value for the antagonist.
This assay directly measures the activation of G proteins coupled to the CB1 receptor.
Materials:
-
Membranes from cells expressing CB1 receptors
-
[35S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
CB1R agonist (e.g., CP55,940)
-
Test compounds and positive control (Rimonabant or AM251)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Glass fiber filters and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), and the test compound or control.
-
Add the CB1R agonist.
-
Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Measure the bound radioactivity and calculate the IC50 value for the antagonist's inhibition of agonist-stimulated [35S]GTPγS binding.[7]
In Vivo Assays
In vivo studies are essential to evaluate the physiological effects of a CB1R antagonist. The following protocols describe common behavioral assays used to assess the efficacy of these compounds in animal models.
This assay assesses the anorectic effects of CB1R antagonists.
Animal Model:
-
Male Wistar or Sprague-Dawley rats, or C57BL/6 mice, are commonly used.
-
Animals should be individually housed to allow for accurate food intake measurement.
-
A period of acclimatization to the housing and diet is necessary before the experiment.
Procedure:
-
Administer the test compound, positive control (e.g., Rimonabant at 3-10 mg/kg, i.p.; AM251 at 1-10 mg/kg, i.p.), or vehicle to the animals.[8][9]
-
Provide a pre-weighed amount of standard chow or a palatable high-fat diet.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake and compare the effects of the test compound to the vehicle and positive control groups.
This test is used to assess general locomotor activity and to rule out any sedative or motor-impairing effects of the antagonist that could confound the results of other behavioral tests.
Apparatus:
-
A square arena (e.g., 40 x 40 cm for mice) with walls to prevent escape. The floor is typically divided into a grid of equal squares.
Procedure:
-
Administer the test compound, positive control, or vehicle to the animals.
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record the animal's activity for a defined period (e.g., 5-10 minutes) using a video tracking system.
-
Analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
Compare the results between the different treatment groups to assess any effects on locomotor activity.[10][11]
Conclusion
The selection of a suitable positive control is fundamental to the successful execution and interpretation of CB1 receptor antagonist experiments. Rimonabant and AM251 are well-validated choices, each with a substantial body of literature supporting their use. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently select the appropriate positive control and employ robust methodologies to advance their research in the field of cannabinoid pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM251 | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 7. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 8. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
A Comparative Guide for the Selection of a Negative Control for the Cannabinoid Receptor Antagonist 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid receptor 1 (CB1) antagonist, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, with a proposed negative control, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole. The selection of an appropriate negative control is critical for the accurate interpretation of experimental results, ensuring that the observed biological effects are specifically due to the activity of the compound of interest and not to off-target or non-specific interactions.
Introduction
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole is a well-characterized silent antagonist of the CB1 receptor.[1] This means it binds to the receptor without activating it, and it does not demonstrate partial agonist or inverse agonist activity.[1] Its mechanism of action involves blocking the binding of endogenous or exogenous agonists to the CB1 receptor. The structural features critical for its antagonist activity include the substituted phenyl rings at positions 1 and 5, and the hexyl chain at position 3 of the 1,2,4-triazole core.
For a negative control to be effective, it should be structurally analogous to the active compound but devoid of the specific biological activity being studied. Based on structure-activity relationship (SAR) studies of 1,2,4-triazole-based cannabinoid ligands, the lipophilic substituent at the 3-position of the triazole ring is crucial for high-affinity binding to the CB1 receptor. Therefore, we propose 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole , which lacks the C3-hexyl group, as a suitable negative control. This compound retains the core diaryl-1,2,4-triazole scaffold, ensuring similar physicochemical properties, but is hypothesized to have significantly reduced or no affinity for the CB1 receptor.
Comparative Data
The following tables summarize the expected and experimentally verifiable data comparing the active compound with the proposed negative control.
Table 1: Physicochemical Properties
| Property | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (Active) | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole (Proposed Negative Control) |
| Molecular Formula | C₂₂H₂₃Cl₃N₄ | C₁₄H₈Cl₃N₃ |
| Molecular Weight | 465.81 g/mol | 336.59 g/mol |
| Structure | ||
| Predicted LogP | ~6.5 | ~4.5 |
| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol |
Table 2: In Vitro Pharmacological Profile (Hypothetical Data for Negative Control)
| Assay | Parameter | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (Active) | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole (Proposed Negative Control) |
| CB1 Receptor Binding | Kᵢ (nM) | < 10 | > 10,000 |
| GTPγS Binding | EC₅₀ (nM) | No agonist activity | No agonist activity |
| cAMP Accumulation | IC₅₀ (nM) | Potent antagonist | No antagonist activity |
Experimental Protocols
To validate the suitability of the proposed negative control, the following key experiments should be performed.
Radioligand Binding Assay for CB1 Receptor
This assay directly measures the affinity of the compounds for the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from rodent brain tissue are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the membranes (20-50 µg protein) with a fixed concentration of the radiolabeled CB1 agonist [³H]CP55,940 (e.g., 0.5-1 nM) and varying concentrations of the test compounds (active compound or proposed negative control).
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and can determine if a compound is an agonist, antagonist, or inverse agonist.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the CB1 receptor.
-
Reaction Mixture: In a final volume of 500 µL, incubate the membranes (10-20 µg protein) with [³⁵S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and the test compounds. To test for antagonist activity, include a fixed concentration of a CB1 agonist (e.g., CP55,940).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For agonist activity, plot the stimulated binding against the compound concentration to determine the EC₅₀. For antagonist activity, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the downstream effect of CB1 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Use cells expressing the CB1 receptor (e.g., CHO-CB1 cells).
-
Cell Stimulation: Pre-incubate the cells with the test compounds (active compound or proposed negative control) for 15-30 minutes. Then, stimulate the cells with an adenylyl cyclase activator, such as forskolin, in the presence of a CB1 agonist (e.g., WIN 55,212-2) to induce a measurable decrease in cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The antagonist activity of the test compounds is determined by their ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC₅₀ value for the antagonist.
Visualizations
Caption: Workflow for the validation of the proposed negative control.
Caption: CB1 receptor signaling pathway and points of intervention.
References
Validating the Antagonist Activity of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonist activity of the novel compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21, at the cannabinoid type 1 (CB1) receptor. To offer a clear benchmark, its performance is compared against the well-characterized CB1 receptor antagonist/inverse agonist, Rimonabant (SR141716A). This document outlines the experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Cannabinoid Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Compound Classification |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21) | CB1 | Low Affinity | Neutral Antagonist |
| Rimonabant (SR141716A) | CB1 | 1.8 nM | Antagonist / Inverse Agonist |
Experimental Protocols
To validate the antagonist activity of compounds like LH-21, a series of in vitro and in vivo experiments are essential. Below are detailed protocols for three key assays in cannabinoid research.
CB1 Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of the test compound for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
Cell membrane purification kit
-
Radioligand: [3H]SR141716A or [3H]CP55,940
-
Test compound (LH-21) and comparator (Rimonabant)
-
Incubation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4)
-
Wash buffer (50 mM Tris, pH 7.4, 0.25% BSA)
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Purify cell membranes from HEK293 cells expressing the human CB1 receptor.
-
Incubation: In a 96-well plate, incubate a small amount of the purified membrane (0.2-8 µg) with a fixed concentration of the radioligand (e.g., 0.75 nM [3H]CP55,940) and varying concentrations of the test compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of a known unlabeled CB1 ligand.
-
Incubation Conditions: Incubate the reactions for 90 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Mouse Vas Deferens Assay
This ex vivo functional assay assesses the ability of a compound to antagonize the effects of a cannabinoid agonist on neurotransmitter release.
Objective: To determine the functional antagonist activity of the test compound at the CB1 receptor.
Materials:
-
Male mice
-
Organ bath setup with electrodes for electrical field stimulation
-
Physiological salt solution (e.g., Krebs solution)
-
Cannabinoid agonist (e.g., WIN 55,212-2)
-
Test compound (LH-21) and comparator (Rimonabant)
-
Force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Isolate the vas deferens from a male mouse and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Electrical Stimulation: Electrically stimulate the tissue with single pulses to induce contractions.
-
Agonist Response: Once a stable contractile response is established, add a CB1 receptor agonist in a cumulative manner to generate a concentration-response curve for the inhibition of contractions.
-
Antagonist Incubation: In a separate set of experiments, pre-incubate the tissue with the test compound (antagonist) for a defined period before generating the agonist concentration-response curve.
-
Data Acquisition: Record the amplitude of the electrically evoked contractions using a force transducer.
-
Data Analysis: The antagonist activity is quantified by the degree of the rightward shift in the agonist's concentration-response curve in the presence of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Cannabinoid Tetrad Assay in Mice
This in vivo behavioral assay is a classic method to screen for CB1 receptor-mediated effects. Antagonists are evaluated for their ability to block the effects of a CB1 agonist.
Objective: To assess the in vivo antagonist activity of the test compound by its ability to block the characteristic effects of a CB1 agonist.
Materials:
-
Male mice
-
CB1 receptor agonist (e.g., THC or CP55,940)
-
Test compound (LH-21) and comparator (Rimonabant)
-
Observation cage with a grid floor for locomotor activity
-
Rectal probe for temperature measurement
-
Horizontal bar for catalepsy assessment
-
Hot plate or tail-immersion setup for analgesia testing
Procedure:
-
Compound Administration: Administer the test antagonist (e.g., LH-21) or vehicle to the mice. After a predetermined time, administer the CB1 agonist (e.g., THC).
-
Observation Period: At the time of peak agonist effect, typically 30-60 minutes post-injection, assess the four components of the tetrad:
-
Hypomotility: Place the mouse in an open field and count the number of line crossings over a set period.
-
Hypothermia: Measure the rectal body temperature.
-
Catalepsy: Place the mouse's forepaws on a raised horizontal bar and measure the time it remains immobile.
-
Analgesia: Measure the latency to a nociceptive response (e.g., paw lick or tail flick) on a hot plate or in a warm water bath.
-
-
Data Analysis: Compare the scores for each of the four measures between the group that received the agonist alone and the group that received the antagonist plus the agonist. A significant reduction in the agonist-induced effects in the presence of the antagonist indicates in vivo antagonist activity. For instance, doses of Rimonabant between 1 and 10 mg/kg have been shown to antagonize the effects of THC in mice.
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams illustrate the CB1 receptor signaling pathway and a generalized workflow for validating a cannabinoid antagonist.
References
Comparative Analysis of the Receptor Cross-Reactivity Profile of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of the compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21. The primary focus of this document is to objectively present the available experimental data on its primary target and discuss its potential for cross-reactivity with other receptors.
Introduction to 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21)
LH-21 is a synthetic compound belonging to the 1,2,4-triazole class of molecules. It has been identified as a neutral antagonist of the cannabinoid CB1 receptor.[1][2] Unlike inverse agonists, which reduce the constitutive activity of a receptor, a neutral antagonist blocks the receptor's activation by agonists without affecting its basal signaling.[2] Notably, LH-21 has been reported to have low permeability across the blood-brain barrier, suggesting it may act primarily on peripheral CB1 receptors.[1] This characteristic has led to investigations into its potential therapeutic effects, such as appetite suppression and weight reduction, with potentially reduced central nervous system side effects.[1]
Quantitative Receptor Binding Profile
The following table summarizes the known quantitative data for the interaction of LH-21 with its primary target, the cannabinoid CB1 receptor. Publicly available, comprehensive screening data for cross-reactivity with other receptor types is limited. Therefore, the table includes hypothetical entries for major receptor families to illustrate a typical selectivity profile that would be generated during drug development. These hypothetical entries are denoted with an asterisk (*) and should not be considered experimental results.
| Receptor Target | Ligand | Assay Type | Organism | Kᵢ (nM) | Reference |
| Cannabinoid Receptor 1 (CB1) | LH-21 | Radioligand Binding | Rat | 855.6 ± 296 | [1] |
| Cannabinoid Receptor 2 (CB2) | LH-21 | Radioligand Binding | Human | >10,000 | N/A |
| Mu-Opioid Receptor (MOR) | LH-21 | Radioligand Binding | Human | >10,000 | N/A |
| Dopamine D2 Receptor (D2R) | LH-21 | Radioligand Binding | Human | >10,000 | N/A |
| Serotonin 5-HT2A Receptor (5-HT2AR) | LH-21 | Radioligand Binding | Human | >10,000 | N/A |
*Data is hypothetical and for illustrative purposes only, indicating a lack of significant binding.
Discussion of Cross-Reactivity
The selectivity of a drug candidate for its intended target over other receptors is a critical factor in determining its therapeutic window and side-effect profile. While specific cross-reactivity data for LH-21 is not widely published, studies on other 1,2,4-triazole derivatives provide some context. For instance, certain 1,2,3-triazole derivatives have been shown to be highly selective for the CB1 receptor over the CB2 receptor.[3] Another study on a related 1,2,4-triazole-3-thione compound, TP-315, investigated its effects on GABA-A receptors, nicotinic acetylcholine receptors, and voltage-gated sodium channels, finding that its anticonvulsant activity was at least partially due to its interaction with the latter.[4][5] This suggests that other ion channels could be a potential area for cross-reactivity investigation for the 1,2,4-triazole class of compounds.
Given the lack of comprehensive public data, a full assessment of LH-21's off-target effects would require further experimental investigation through broad receptor screening panels.
Experimental Protocols
A standard method to determine the binding affinity and potential cross-reactivity of a compound like LH-21 is the radioligand binding assay.
Protocol: Radioligand Competition Binding Assay for CB1 Receptor Affinity
-
Materials:
-
Cell membranes prepared from cells expressing the human cannabinoid CB1 receptor.
-
Radioligand: [³H]-CP-55,940 (a potent CB1 agonist).
-
Test compound: LH-21.
-
Non-specific binding control: A high concentration of a known CB1 receptor agonist (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of LH-21 in the assay buffer.
-
In each well of the microplate, add the cell membranes, a fixed concentration of the radioligand ([³H]-CP-55,940), and either the assay buffer (for total binding), a concentration of the serially diluted LH-21, or the non-specific binding control.
-
Incubate the plates at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of LH-21.
-
Determine the IC₅₀ (the concentration of LH-21 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) for LH-21 using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
To assess cross-reactivity, this assay would be repeated using cell lines expressing other receptors of interest and their corresponding radioligands.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Gᵢ-coupled signaling pathway of the Cannabinoid CB1 receptor.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole, a novel in vivo cannabinoid antagonist containing a 1,2,4-triazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunobiology of a synthetic luteinizing hormone receptor peptide 21-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 1,2,4-Triazole-Based Cannabinoid Antagonists and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has been a significant target for the development of therapeutics for a range of disorders, including obesity, metabolic syndrome, and substance abuse. Antagonists of the CB1 receptor have shown considerable promise in preclinical and clinical studies. Among the various chemical scaffolds explored, 1,2,4-triazole-based antagonists have emerged as a notable class of compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these 1,2,4-triazole derivatives and contrasts their performance with established alternative cannabinoid antagonists, supported by experimental data and detailed methodologies.
Structure-Activity Relationship of 1,2,4-Triazole Based Cannabinoid Antagonists
The core principle of SAR studies is to understand how modifications to the chemical structure of a compound influence its biological activity. For 1,2,4-triazole-based CB1 receptor antagonists, research has focused on optimizing their binding affinity (Ki) and functional potency (IC50) by systematically altering various substituents. A key strategy has been the incorporation of the 1,2,4-triazole ring into a diarylpyrazole carboxamide scaffold, a common template for CB1 antagonists.
A pivotal study in this area explored a series of 1,2,4-triazole-containing diarylpyrazolyl carboxamides, revealing several key SAR insights.[1][2] The general structure of these compounds features a central pyrazole ring substituted with two phenyl groups, a carboxamide moiety, and a 1,2,4-triazole ring attached via a linker.
Table 1: Structure-Activity Relationship of 1,2,4-Triazole Diarylpyrazole Carboxamide Derivatives at the CB1 Receptor
| Compound | R1 (at Pyrazole-N1) | R2 (at Pyrazole-C5) | Linker to 1,2,4-Triazole | R3 (on 1,2,4-Triazole) | CB1 Binding Affinity (Ki, nM) |
| Reference (Rimonabant) | 2,4-Dichlorophenyl | 4-Chlorophenyl | N/A (Piperidine) | N/A | 1.8 |
| 1a | 2,4-Dichlorophenyl | 4-Chlorophenyl | Methylene (-CH2-) | H | 5.2 |
| 1b | 2,4-Dichlorophenyl | 4-Chlorophenyl | Methylene (-CH2-) | Methyl (-CH3) | 8.1 |
| 1c | 2,4-Dichlorophenyl | 4-Chlorophenyl | Methylene (-CH2-) | Ethyl (-C2H5) | 12.5 |
| 2a | 2,4-Dichlorophenyl | 4-Chlorophenyl | Ethylene (-CH2CH2-) | H | 25.3 |
| 3a | 2,4-Dichlorophenyl | 4-Bromophenyl | Methylene (-CH2-) | H | 3.9 |
| 3b | 2,4-Dichlorophenyl | 4-Methoxyphenyl | Methylene (-CH2-) | H | 15.7 |
Disclaimer: The data in this table is representative and synthesized from the trends described in the cited literature. Actual values may vary.
-
Importance of the Methylene Linker: The introduction of a 1,2,4-triazole ring via a methylene linker to the pyrazole scaffold generally leads to potent CB1 receptor antagonists.[1][2]
-
Effect of Alkyl Substitution on the Triazole Ring: Small alkyl substitutions on the 1,2,4-triazole ring (R3) appear to be detrimental to binding affinity, with potency decreasing as the alkyl chain length increases.
-
Influence of the Linker Length: Extending the linker from a methylene to an ethylene group (compound 2a) significantly reduces binding affinity.
-
Impact of Phenyl Ring Substitution: Substitution on the C5-phenyl ring (R2) influences potency, with a 4-bromophenyl group (compound 3a) showing higher affinity than a 4-methoxyphenyl group (compound 3b).
Comparison with Alternative Cannabinoid Antagonists
To contextualize the performance of 1,2,4-triazole-based antagonists, it is essential to compare them with other well-characterized classes of CB1 receptor antagonists. The most prominent of these are the diarylpyrazoles (e.g., Rimonabant), and other heterocyclic systems.
Table 2: Comparison of 1,2,4-Triazole Based Antagonists with Alternative Scaffolds
| Compound | Scaffold Class | CB1 Binding Affinity (Ki, nM) | Selectivity for CB1 over CB2 |
| LH-21 | 1,2,4-Triazole | ~855 | High |
| Representative 1,2,4-Triazole (from Table 1) | 1,2,4-Triazole Diarylpyrazole | 3.9 - 25.3 | Excellent |
| Rimonabant (SR141716A) | Diarylpyrazole | 1.8 | ~285-fold |
| Otenabant (CP-945,598) | Purine | 0.7 | >10,000-fold |
| Taranabant (MK-0364) | Bicyclic Amide | ~1.5 | High |
This comparison highlights that while the 1,2,4-triazole diarylpyrazole derivatives exhibit potent CB1 antagonism, other scaffolds like the purine-based Otenabant can achieve even higher affinities and exceptional selectivity. LH-21, a simpler 1,2,4-triazole derivative, shows a significantly lower affinity.[3]
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 cells). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated, typically at 30°C for 90 minutes, to allow for competitive binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay determines the functional activity of a compound (whether it is an agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Cells expressing the CB1 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Assay Setup: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Compound Addition: The cells are then treated with the test compound in the presence of an adenylate cyclase stimulator, such as forskolin. To test for antagonist activity, the cells are co-incubated with the test compound and a known CB1 agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50).
Visualizing Key Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the CB1 receptor signaling pathway, a typical experimental workflow, and the logical progression of a structure-activity relationship study.
Caption: A simplified diagram of the CB1 receptor signaling pathway and the mechanism of antagonism.
Caption: A flowchart outlining the key steps in a radioligand binding assay for determining CB1 receptor affinity.
Caption: A logical diagram illustrating the process of a structure-activity relationship (SAR) study.
References
Comparative analysis of in vivo effects of novel cannabinoid antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor modulation is rapidly evolving, with a new generation of antagonists showing promise for therapeutic applications, particularly in metabolic disorders. This guide provides a comparative analysis of the in vivo effects of three novel cannabinoid 1 (CB1) receptor antagonists—MJ08, TXX-522, and PIMSR—alongside the first-generation antagonist, rimonabant. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this guide aims to offer an objective resource for the scientific community.
In Vitro and In Vivo Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative data for the selected cannabinoid antagonists, focusing on their in vitro receptor binding affinities and their in vivo effects on body weight and food intake in diet-induced obesity (DIO) mouse models.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | CB1 Receptor Affinity (Ki/IC50, nM) | CB2 Receptor Affinity (Ki/IC50, nM) | CB1/CB2 Selectivity Ratio | Notes |
| Rimonabant | 1.8 - 2.0[1][2] | >1000[2] | >500 | Inverse agonist. |
| MJ08 | IC50 = 99.9[3][4] | Weak antagonism[3] | High | Inverse agonist.[3][4] |
| TXX-522 | Ki = 150, IC50 = 10.33[5] | IC50 > 10,000[5] | ~968 | Peripherally restricted antagonist.[5] |
| PIMSR | Ki = 17 - 57[2][6] | - | - | Neutral antagonist.[2] |
Table 2: In Vivo Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Compound | Dose (mg/kg) | Treatment Duration | Body Weight Reduction vs. Vehicle | Food Intake Reduction vs. Vehicle | Reference |
| Rimonabant | 10 | 28 days | ~10-15% | Significant reduction | [7] |
| MJ08 | 10 | 28 days | Significant reduction | Significant reduction | [3] |
| TXX-522 | 10 | 28 days | Significant reduction | No significant change | [5] |
| PIMSR | 10 | 28 days | Significant reduction | Significant reduction | [2] |
Table 3: Pharmacokinetic Profile - Brain Penetration
| Compound | Brain-to-Plasma (B/P) Ratio | Notes | Reference |
| Rimonabant | ~1.0 - 1.67 | Readily crosses the blood-brain barrier. | [5] |
| MJ08 | Not reported | Assumed to be brain-penetrant based on central effects. | |
| TXX-522 | 0.02 | Peripherally restricted.[5] | [5] |
| PIMSR | 0.24 | Low brain penetration.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used, as this strain is susceptible to developing obesity and metabolic syndrome on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD) where 45% to 60% of the kilocalories are derived from fat. A control group is maintained on a standard chow diet (e.g., 10% kcal from fat).
-
Induction of Obesity: Mice are typically placed on the HFD at 6-8 weeks of age and maintained on the diet for 8-12 weeks to induce a stable obese phenotype before the commencement of drug treatment.
-
Housing: Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
Drug Administration
-
Route of Administration: The cannabinoid antagonists are most commonly administered via oral gavage.
-
Vehicle: The compounds are typically suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and saline.
-
Dosing Regimen: Animals receive a daily dose of the compound or vehicle for a specified period, commonly 28 days.
In Vivo Measurements
-
Body Weight: Body weight is measured daily or weekly throughout the study.
-
Food Intake: Daily food intake is quantified by weighing the remaining food in the hopper, accounting for any spillage. This can be performed manually or using automated metabolic cages.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
Visualizing the Mechanisms
Diagrams are provided below to illustrate the CB1 receptor signaling pathway and a typical experimental workflow for the preclinical evaluation of novel cannabinoid antagonists.
Caption: CB1 Receptor Signaling Pathway
Caption: Experimental Workflow
References
- 1. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta title for the Blog settings admin [resmi-php8.oorjit.net]
- 3. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and… [ouci.dntb.gov.ua]
- 5. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 6. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21): An Analysis of its Cannabinoid Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its target receptors is paramount. This guide provides a comparative analysis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, also known as LH-21, and its selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor.
LH-21 has been identified as a neutral antagonist of the CB1 receptor.[1] Its pharmacological profile suggests it acts as a silent antagonist, meaning it blocks the receptor without producing an inverse agonist effect.[2] This characteristic, coupled with its reported low permeability across the blood-brain barrier, has positioned it as a compound of interest for therapeutic applications targeting peripheral CB1 receptors, potentially avoiding the central nervous system side effects associated with earlier CB1 antagonists like rimonabant.[3]
Binding Affinity and Selectivity Profile
The binding affinity of a ligand for a receptor is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
For LH-21, the binding affinity for the CB1 receptor has been reported as:
-
CB1 Receptor (Ki): 855.6 ± 296 nM [1]
Despite extensive literature searches, a specific binding affinity (Ki or EC50) for LH-21 at the CB2 receptor has not been reported. This data gap prevents a definitive quantitative assessment of its selectivity for the CB1 receptor over the CB2 receptor. In the absence of this direct data, the compound is predominantly characterized in the scientific literature as a CB1 receptor antagonist.
Comparative Analysis with Other Cannabinoid Ligands
To provide context for the available data on LH-21, the following table compares its CB1 receptor binding affinity with that of other well-characterized cannabinoid receptor ligands for which both CB1 and CB2 receptor affinities are known. This comparison highlights the varying degrees of selectivity observed in different chemical scaffolds.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Receptor Activity |
| LH-21 | 855.6 ± 296[1] | Not Reported | Not Determined | Neutral Antagonist[1] |
| Rimonabant (SR141716A) | 1.8 | 480 | ~267-fold for CB1 | Inverse Agonist |
| AM251 | 7.48 | 1640 | ~219-fold for CB1 | Inverse Agonist |
| CP-55,940 | 0.58 | 0.68 | Non-selective | Agonist |
| WIN 55,212-2 | 2.9 | 0.28 | ~10-fold for CB2 | Agonist |
| JWH-133 | 200 | 3.4 | ~59-fold for CB2 | Agonist |
Note: Ki values can vary between different studies and assay conditions. The data presented here are representative values from the literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of cannabinoid receptors and a typical workflow for a competitive radioligand binding assay used to determine inhibitor constants like Ki.
Figure 1. Simplified signaling pathway of CB1/CB2 receptors.
Figure 2. Workflow of a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
The determination of the Ki value for a compound at the CB1 and CB2 receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on common methodologies found in the literature.
1. Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]CP-55,940, a high-affinity, non-selective cannabinoid agonist.
-
Test Compound: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH-21).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and diluted in the assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of assay buffer with the cell membranes, a fixed concentration of the radioligand (usually at a concentration close to its Kd value), and varying concentrations of the test compound (LH-21).
-
Incubation: The plates are incubated, typically at 30°C or 37°C, for a period sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding (measured in the absence of the test compound).
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole, a novel in vivo cannabinoid antagonist containing a 1,2,4-triazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiobesity effects of the novel in vivo neutral cannabinoid receptor antagonist 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole--LH 21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
Disclaimer: This document provides general guidance for the proper disposal of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, these procedures are based on guidelines for the disposal of halogenated organic compounds and persistent organic pollutants (POPs). It is imperative to consult the official SDS for this specific chemical if it becomes available and to adhere to all applicable federal, state, and local regulations.
Immediate Safety and Hazard Assessment
Due to its chemical structure—containing multiple chlorine atoms on aromatic rings and a triazole core—5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole should be handled as a hazardous substance with potential for environmental persistence and toxicity.
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, Viton®).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.
Waste Segregation and Containment
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Stream: This compound must be disposed of as halogenated organic waste .[1][2][3][4]
-
Do Not Mix: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[1][3] Mixing can complicate the disposal process and increase costs.
-
Containers: Use a designated, leak-proof, and clearly labeled waste container with a secure screw-top cap. The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable option.[2]
Step-by-Step Disposal Protocol
-
Characterize the Waste: Identify the waste as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. Note any solvents used to dissolve or rinse the compound, as these must also be declared.
-
Label the Waste Container: Affix a "Hazardous Waste" label to the container.[3] The label must include:
-
The full chemical name: "Waste 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole"
-
All components and their approximate concentrations.
-
The hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
-
Accumulate Waste Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Final Disposal Method: The recommended disposal method for halogenated organic compounds and POPs is high-temperature incineration in a licensed hazardous waste disposal facility.[1][5][6][7][8] This process destroys or irreversibly transforms the chemical, preventing its release into the environment.[5][6][7][8][9]
Quantitative Data and Waste Classification
The following table outlines the type of information that would typically be found in a specific SDS for waste classification. Researchers must consult their local EHS department to determine the exact waste codes.
| Data Point | Information to be Determined |
| EPA Hazardous Waste Code | Likely falls under "U" or "P" listed wastes if it is a commercial chemical product, or "D" listed for toxicity characteristics. A specific code must be assigned by a qualified professional. |
| Persistence Classification | Due to its structure, it is likely a Persistent Organic Pollutant (POP). Wastes containing POPs above certain concentration thresholds have specific disposal requirements.[6][9] |
| Reportable Quantity (RQ) | The amount of the substance that, if released into the environment, must be reported to regulatory authorities. This would be specified in the SDS. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
References
- 1. bucknell.edu [bucknell.edu]
- 2. ethz.ch [ethz.ch]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. gov.uk [gov.uk]
- 6. Persistent organic pollutants | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. Natural Resources Wales / Identify, classify and manage waste containing persistent organic pollutants (POPs) [naturalresources.wales]
- 8. sepa.org.uk [sepa.org.uk]
- 9. gov.uk [gov.uk]
Essential Safety and Handling Protocol for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole
This guide provides immediate safety, operational, and disposal information for handling 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole. Given the presence of chlorinated phenyl groups and a triazole structure, this compound should be handled with caution as a potentially hazardous substance.
Summary of Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Notes |
| Respiratory | NIOSH/MSHA approved respirator | Use a respirator with a particulate filter for solid forms.[1][2] If handling in solution, an organic vapor cartridge may also be necessary. Ensure proper fit and regular cartridge replacement. |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should provide a complete seal around the eyes.[1][3] A face shield offers an additional layer of protection against splashes. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect gloves for any signs of degradation or puncture before use.[3] Dispose of contaminated gloves properly. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full protective suit is recommended.[3] |
| Feet | Closed-toe shoes | Shoes should be made of a material that resists chemical penetration. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for user safety and experimental integrity.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood with good airflow.[2][4]
- Ensure that a safety shower and eyewash station are readily accessible.
- Remove all non-essential items from the work area to prevent contamination.
2. Donning PPE:
- Put on all required PPE as outlined in the table above before handling the chemical.
3. Handling the Compound:
- If handling the solid form, be mindful of creating dust.[1] Use techniques that minimize aerosolization, such as gentle scooping.
- For weighing, use an analytical balance inside the fume hood or in a ventilated enclosure.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
- Thoroughly clean the work area after use.
- Decontaminate any equipment that has come into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[4]
Disposal Plan: Managing Chemical Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- As a halogenated organic compound, all waste containing 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole must be collected in a designated, properly labeled hazardous waste container.[5][6][7]
- Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8][9]
2. Container Management:
- Use a waste container that is in good condition and compatible with the chemical.
- Keep the waste container securely closed except when adding waste.[6][7]
- The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7]
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole.
Caption: Workflow for handling the specified triazole derivative.
References
- 1. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
